Bis(trichlorosilyl)methane

Catalog No.
S1897103
CAS No.
4142-85-2
M.F
CH2Cl6Si2
M. Wt
282.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trichlorosilyl)methane

CAS Number

4142-85-2

Product Name

Bis(trichlorosilyl)methane

IUPAC Name

trichloro(trichlorosilylmethyl)silane

Molecular Formula

CH2Cl6Si2

Molecular Weight

282.9 g/mol

InChI

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2

InChI Key

ABDDAHLAEXNYRC-UHFFFAOYSA-N

SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Canonical SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

An In-Depth Technical Guide to Bis(trichlorosilyl)methane: Applications and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Abstract Bis(trichlorosilyl)methane (BTCM, Cl₃Si-CH₂-SiCl₃) is a specialized organosilicon compound characterized by its two highly reactive trichlorosilyl groups. Historically a niche chemical, its utility has expanded significantly, particularly in materials science and pharmaceutical development. This whitepaper details its core applications, supported by quantitative data and experimental protocols, focusing on its role as a molecular building block for silicon-carbon frameworks and a versatile linker in bioconjugation and Proteolysis-Targeting Chimeras (PROTACs).

Core Applications and Quantitative Data

BTCM's value stems from the reactivity of its Si-Cl bonds, which can undergo facile substitution with nucleophiles (e.g., alcohols, amines, organometallics) or serve as precursors to silanols and disilanes. The table below summarizes its primary uses.

Table 1: Primary Applications of this compound

Application Domain Specific Use Function of BTCM Key Advantage
Advanced Materials Precursor to Silicon Carbide (SiC) & SiCO ceramics Molecular precursor providing Si and C in a single molecule. Yields homogeneous ceramics with high char yield upon pyrolysis. Atomic-level mixing of Si and C leads to superior purity and controlled stoichiometry in the final ceramic.
Surface Science Functionalization of Oxide Surfaces (e.g., SiO₂, TiO₂) Forms a monolayer, creating a stable, covalently bound -CH₂- spacer with a terminal -SiCl₃ group for further reaction. Provides a robust, hydrolytically stable anchor compared to mono-chlorosilanes. The -CH₂- bridge resits siloxane hydrolysis.
Pharmaceutical Chemistry Bioconjugation & Linker for PROTACs / Bifunctional Molecules Serves as a spacer or core to connect two ligands (e.g., E3 ligase binder and target protein binder). The central methane carbon provides a metabolically stable, non-cleavable linker. The -CH₂- group influences proteasome recruitment efficiency.
Organic Synthesis Building Block for Silanediols & Disilanes Hydrolysis yields bis-silanols, isosteres for carbonyl hydrates. Reduction forms disilanes used in further synthetic elaboration. Provides access to unique three-dimensional scaffolds for drug discovery and catalysis.

Table 2: Key Physicochemical Properties of BTCM

Property Value / Description Handling Implication
CAS Number 17301-27-6 -
Molecular Formula CH₂Cl₆Si₂ -
Molecular Weight 280.92 g/mol -
Physical State Colorless to light yellow liquid Typically handled as a solution or neat liquid under inert atmosphere.
Reactivity Highly moisture-sensitive; reacts violently with water releasing HCl. Mandatory use of inert atmosphere (N₂/Ar) glovebox or Schlenk techniques.
Stability Stable under anhydrous, inert conditions. Decomposes upon exposure to air/moisture. Store under argon in a sealed, flame-sealed ampoule or Sure-Seal bottle.

Detailed Experimental Protocols

The following protocols are critical for the effective and reproducible use of BTCM in research settings.

Protocol 1: Surface Functionalization of Silicon Wafer with BTCM

Objective: To create a stable, covalently attached monolayer of BTCM on a silicon oxide surface for subsequent bioconjugation.

Materials:

  • Silicon wafer with native oxide layer
  • This compound (BTCM)
  • Anhydrous Toluene
  • Argon or Nitrogen gas supply
  • Glovebox or Schlenk line
  • Soxhlet extractor with Toluene and Methanol

Methodology:

  • Substrate Preparation: Clean the silicon wafer by sonicating sequentially in acetone and isopropanol for 10 minutes each. Dry under a stream of nitrogen. Activate the surface via oxygen plasma treatment for 5 minutes to maximize surface hydroxyl (-OH) density.
  • Solution Preparation (Inert Atmosphere): Inside a glovebox, prepare a 1-5 mM solution of BTCM in anhydrous toluene. The low concentration is critical to prevent undesirable polymerization.
  • Functionalization: Transfer the cleaned, activated wafer into the BTCM solution. Seal the reaction vessel and allow it to react for 12-16 hours at room temperature under inert atmosphere.
  • Washing: Carefully remove the wafer from the reaction solution. Rinse thoroughly with copious amounts of anhydrous toluene to remove physisorbed BTCM.
  • Post-Processing: Soxhlet extract the functionalized wafer with toluene for 24 hours, followed by methanol for 6 hours to ensure the removal of any loosely bound material.
  • Curing (Optional): Anneal the wafer at 110-120°C under vacuum for 1 hour to complete the condensation reaction with surface silanols.
  • Characterization: The resulting surface can be characterized by Water Contact Angle (expect ~80-90°), X-ray Photoelectron Spectroscopy (XPS) for Si and Cl signals, and Ellipsometry for layer thickness.

G A Clean & Plasma Treat Si Wafer B Prepare 1-5 mM BTCM in Toluene (Inert) A->B C Immerse Wafer in BTCM Solution B->C D React for 12-16h (RT, Inert) C->D E Rinse with Toluene D->E F Soxhlet Extraction (Toluene/MeOH) E->F G Cure at 110°C (Vacuum) F->G H Characterized Surface G->H

Surface functionalization workflow using BTCM.

Protocol 2: Synthesis of a PROTAC Linker Core from BTCM

Objective: To convert the chlorosilyl groups of BTCM into amine-terminated handles suitable for amide coupling with E3 ligase and target warheads.

Materials:

  • This compound (BTCM)
  • Benzylamine (or a protected diamine like N-Boc-ethylenediamine)
  • Triethylamine (TEA), anhydrous
  • Anhydrous Tetrahydrofuran (THF)
  • Standard Schlenk line apparatus

Methodology:

  • Reaction Setup: Under an inert atmosphere, charge a flame-dried Schlenk flask with BTCM (1.0 equiv) dissolved in anhydrous THF. Cool the solution to 0°C.
  • Nucleophilic Addition: Slowly add a solution of benzylamine (6.2 equiv) and triethylamine (6.2 equiv) in anhydrous THF dropwise via syringe pump over 1 hour. The excess amine is required to account for HCl scavenging.
  • Reaction Progression: After addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC or FTIR (disappearance of Si-Cl stretch ~490 cm⁻¹).
  • Work-up: Filter the reaction mixture through a pad of Celite under nitrogen to remove the precipitated triethylamine hydrochloride salts. Concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product, bis((N-benzylamino)silyl)methane, using flash chromatography on silica gel (deactivated with 1% TEA) or by recrystallization to yield the final linker core.
  • Validation: Confirm structure via ¹H/¹³C/²⁹Si NMR and HRMS. This amine-terminated linker can then be coupled to carboxylic acid-containing ligands using standard peptide coupling reagents (e.g., HATU, DIC).

G BTCM BTCM Cl₃Si-CH₂-SiCl₃ Intermediate Reaction in THF 0°C to RT, 16h BTCM->Intermediate Amine Benzylamine (6.2 equiv) Amine->Intermediate TEA Triethylamine (Base) TEA->Intermediate Product PROTAC Linker Core (H₂N-R)₂Si-CH₂-Si(R-NH₂)₂ Intermediate->Product Work-up & Purification PROTAC Final PROTAC E3 Ligand-Linker-Target Product->PROTAC Peptide Coupling

Synthetic route from BTCM to a PROTAC linker core.

Mechanism and Application in PROTAC Design

The utility of BTCM in PROTACs stems from its role as a non-cleavable, metabolically stable linker. The central methylene group provides a compact, rigid spacer that influences the distance and orientation between the E3 ligase recruiter and the target protein binder, which is critical for forming a productive ternary complex and inducing ubiquitination.

G E3 E3 Ligase Ligand PROTAC PROTAC Molecule E3->PROTAC  Synthesized Via Linker BTCM-derived Linker Linker->PROTAC POI Target Protein (POI) Ligand POI->PROTAC Ternary Ternary Complex (E3 : PROTAC : POI) PROTAC->Ternary Induces Formation Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Enables Degradation Proteasomal Degradation of POI Ubiquitination->Degradation Leads to

BTCM linker's role in the PROTAC-induced protein degradation pathway.

Conclusion and Forward Look

organosilicon chemistry bridged disilanes overview

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Disilane-Bridged Architectures

Disilanes are organosilicon compounds characterized by a saturated Si-Si single bond. Structurally, this bond resembles a C-C single bond, but electronically, it is more akin to a C=C double bond due to its higher HOMO energy level [1]. This combination leads to distinctive characteristics:

  • σ Electron Delocalization: Disilane units exhibit unique intramolecular delocalization of σ-electrons [1].
  • Polarizable Structure: Their electronic structure is highly polarizable [1].
  • σ-π Conjugation: In hybrid structures, the Si-Si σ-bond can interact with adjacent π-systems, creating σ-π-conjugated hybrid materials. This allows for fine-tuning of photophysical properties in both solution and solid states [1].
  • Low Ionization Potential: These compounds have relatively low ionization potentials [1].

The table below summarizes a quantitative comparison of key bonds relevant to disilane chemistry.

Bond Type Average Bond Length (pm) Approx. Average Bond Strength (kJ/mol)
C-C [2] 154 334
Si-Si [2] 234 196
C-Si [2] 186 314
Si-O [2] 159 460
Si-H [2] 146 314

Key Characteristics and Experimental Methodologies

The utility of disilane-bridged compounds stems from their core properties, which are exploited in various experimental protocols.

Electronic Properties and σ-π Conjugation

The defining feature of these materials is the σ-π interaction between the disilane unit and connected aromatic π-systems. This interaction leads to electronic communication across the system, which can be monitored and quantified through several experimental methods:

  • Cyclic Voltammetry (CV): Used to determine the HOMO energy levels and ionization potential, confirming the low ionization potential of disilanes [1].
  • UV-Vis Spectroscopy: Measures the absorption spectrum. A red-shift or change in the absorption profile upon introducing a disilane bridge provides evidence of σ-π conjugation and extended delocalization [1].
  • Photoluminescence (PL) Spectroscopy: Characterizes the emission properties of the materials. The disilane bridge can significantly alter fluorescence quantum yields and emission wavelengths, which is crucial for optoelectronic applications [1].

The following diagram illustrates the fundamental electronic concept of σ-π conjugation in a disilane-bridged structure.

SigmaPiConjugation SiSi Si-Si σ-Bond Conjugation σ-π Conjugation SiSi->Conjugation PiSystem1 π-System (e.g., Aryl) PiSystem2 π-System (e.g., Aryl) HOMO Elevated HOMO Conjugation->PiSystem1 Conjugation->PiSystem2 Conjugation->HOMO

Diagram 1: Conceptual representation of σ-π conjugation in a disilane-bridged system.

Synthesis and Functionalization

A primary method for creating organosilicon compounds is hydrosilylation, the catalytic addition of Si-H bonds across unsaturated bonds like alkenes or alkynes [3] [2]. This is a key reaction for building disilane-bridged structures.

  • Protocol - Catalytic Hydrosilylation:
    • Reactants: A hydrosilane (e.g., PhSiH₃, Et₃SiH) and an unsaturated substrate (e.g., terminal alkyne, styrene derivative).
    • Catalyst: Typically a platinum-based catalyst, such as Karstedt's catalyst, is used [3] [2].
    • Conditions: Reactions are often carried out under inert atmosphere (N₂ or Ar) at room temperature or with mild heating.
    • Work-up: The resulting organosilane can be purified by standard techniques like column chromatography or distillation [2].

Another critical synthetic application is the Peterson Olefination, a method for preparing alkenes from α-silyl carbanions and carbonyl compounds [3] [2]. This reaction offers stereochemical control.

  • Protocol - Peterson Olefination:
    • Preparation of α-Silyl Carbanion: Generate the carbanion by treating an α-silyl compound with a strong base like alkyl lithium (RLi) [3].
    • Addition to Carbonyl: The carbanion adds to an aldehyde or ketone, producing a diastereomeric mixture of β-silyl alkoxides [3].
    • Elimination: The alkene is formed by elimination. The stereochemistry of the final alkene (E or Z) is controlled by the reaction conditions [3]:
      • Acidic Conditions (e.g., AcOH, BF₃·OEt₂): Promote anti elimination.
      • Basic Conditions (e.g., NaH, KOt-Bu): Promote syn elimination.

The workflow below outlines the Peterson Olefination and its stereochemical outcomes.

PetersonOlefination Carbanion α-Silyl Carbanion Alkoxide β-Silyl Alkoxide (Disastereomeric Mixture) Carbanion->Alkoxide Addition Carbonyl Carbonyl Compound Carbonyl->Alkoxide AcidPath Acidic Conditions (H⁺) Alkoxide->AcidPath anti-elimination BasePath Basic Conditions (Base) Alkoxide->BasePath syn-elimination E_Alkene E-alkene AcidPath->E_Alkene Z_Alkene Z-alkene BasePath->Z_Alkene

Diagram 2: Workflow of the Peterson Olefination reaction showing condition-dependent stereochemistry.

Applications of Disilane-Bridged Materials

The unique electronic and structural properties of disilane-bridged architectures make them suitable for advanced applications in material science [1]:

  • Optoelectronic Materials: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to tunable HOMO levels and charge transport properties.
  • Solid-State Emitters: Function as efficient multifunctional emitters in the solid state, with potential use in sensors and displays.
  • Stimuli-Responsive Materials: Can be designed to change their photophysical properties in response to external stimuli like mechanical force (mechanochromism) or vapor.
  • Chiral Materials: Certain chiral disilane-bridged structures can emit circularly polarized light (CPL), which is valuable for 3D displays and advanced photonic technologies.
  • Non-Linear Optics (NLO): These compounds are investigated for NLO applications, which involve the interaction of light with matter to change the light's frequency.

Key Takeaways and Future Directions

Disilane-bridged architectures are a versatile class of molecular materials where the Si-Si bond is not merely an inert linker but an active electronic component. Their utility in fine-tuning material properties through σ-π conjugation makes them powerful building blocks for modern chemistry and materials science [1].

Future research will likely focus on designing more complex 3D architectures, integrating disilane units into polymeric systems, and further exploring their applications in biotechnology and pharmaceuticals, building on existing investigations of organosilicon compounds as pharmaceuticals and insecticides [2].

References

sigma-pi-conjugated hybrid architectures disilane units

Author: Smolecule Technical Support Team. Date: February 2026

Core Concepts of Disilane-Bridged Architectures

Table 1: Fundamental Characteristics of Si–Si Bonds [1]

Feature Description Implication for Materials
Electronic Structure High HOMO energy level, similar to C=C double bonds [1] Enables σ–π conjugation with adjacent aromatic systems.
Bond Length Approximately 2.64 Å [1] Longer than C–C bonds, influencing molecular conformation.
Dissociation Energy 220–300 kJ mol⁻¹ [1] Lower than C–C bonds, offering potential sites for chemical modification.
Torsional Barrier ~1.0 kcal mol⁻¹ [1] High conformational flexibility around the Si–Si bond.
Key Phenomenon Intramolecular σ-electron delocalization (σ-conjugation) [1] Allows for fine-tuning of photophysical properties and electronic structure.

The defining feature of disilane units is their ability to engage in σ–π conjugation. Although the Si–Si bond is structurally a single bond, its high-lying HOMO can electronically interact with the π-orbitals of connected aromatic groups (e.g., phenyl, naphthyl, anthryl) [1]. This interaction creates a hybrid electronic system that delocalizes electrons across the entire molecule, profoundly affecting its optical and electronic behavior [1].

The photophysical properties of these systems are highly dependent on molecular conformation, specifically the torsion angle between the Si–Si σ-bond and the plane of the aromatic ring (ω1) and the rotation around the Si–Si bond itself (ω2) [1]. An ω1 angle close to 90° is considered ideal for the most effective σ–π conjugation [1].

Synthesis and Structural Tuning

Table 2: Synthetic Methods for Disilane-Bridged Architectures [1]

Method Key Feature Typical Yield & Selectivity Functional Group Tolerance
Salt Elimination Reaction of chlorosilane with Grignard or organolithium reagents. [1] Satisfactory for symmetrical structures; lower yield/selectivity for unsymmetrical ones. [1] Low; incompatible with nucleophilic functional groups. [1]
Pd-Catalyzed Si–C Coupling Silylation of aryl halides with hydrodisilanes (e.g., using Pd(P(tBu)₃)₂ as catalyst). [1] High yield without Si–Si bond cleavage. [1] High; tolerates -CF₃, -NH₂, -OH, -CN, acetyl, and ester groups. [1]

The two primary methods for constructing these molecules are salt elimination and transition-metal-catalyzed coupling [1]. The Pd-catalyzed method, pioneered by Yamanoi and Nishihara, is particularly valuable for constructing complex, functionalized architectures because it preserves the Si–Si bond under mild conditions and is compatible with a wide range of functional groups [1].

The following diagram illustrates the workflow for selecting a synthetic pathway based on the desired molecular structure, highlighting the key decision points between the two main methods.

SynthesisPathway Start Target Disilane-Bridged Molecule SymmetryCheck Is the target molecule structurally symmetric? Start->SymmetryCheck Symmetric Yes SymmetryCheck->Symmetric Easier to prepare Unsymmetric No SymmetryCheck->Unsymmetric SaltElimination Synthetic Path A: Salt Elimination LimitationsA Potential for symmetrical byproducts Lower selectivity for unsymmetrical targets SaltElimination->LimitationsA Pdcatalyzed Synthetic Path B: Pd-Catalyzed Coupling AdvantagesB High functional group tolerance Mild reaction conditions No Si-Si bond cleavage Pdcatalyzed->AdvantagesB Symmetric->SaltElimination Unsymmetric->Pdcatalyzed

Synthetic pathway selection for disilane-bridged molecules.

Conformation and Property Relationships

The photophysical properties of disilane-bridged chromophores are not intrinsic to the chemical structure alone but are highly dependent on the molecule's three-dimensional conformation [1]. Researchers can manipulate these properties by controlling the molecular geometry.

Table 3: Conformational Control and Its Effects on Model Disilanes [1]

Compound Structural Feature Controlled Torsion Angles Observed Photophysical Effect
cis-2 Butyl chains enforcing a cis conformation. [1] Specific ω1 and ω2. [1] Baseline UV absorption. [1]
trans-3 Butyl chains enforcing a trans conformation. [1] Larger ω1 than cis-2. [1] UV absorption redshifted by 4 nm vs. cis-2. [1]
5 (C₆Cl₅) Strong London dispersion forces from pentachlorophenyl groups. [1] Locks ω2 in a syn conformation in gas and solid states. [1] Intense intramolecular aryl-aryl interactions; affects solid-state packing. [1]

The relationship between molecular conformation and electronic properties can be visualized as a logical flow, showing how structural design leads to specific conformational outcomes and final material properties.

ConformationProperty Design Molecular Design (Bulky substituents, Aryl group electronic properties) TorsionAngles Dictates Torsion Angles ω₁ (Si-Si/Aryl plane) ω₂ (Rotation around Si-Si) Design->TorsionAngles ElectronicEffect Governs Electronic Effects σ-π Conjugation Efficiency Intramolecular Aryl-Aryl Interactions TorsionAngles->ElectronicEffect FinalProperty Manifests in Final Properties Absorption/Emission Wavelength Solid-State Stacking & Aggregation ElectronicEffect->FinalProperty

Logical flow from molecular design to final properties via conformational control.

Promising Application Areas

The unique combination of properties in disilane-bridged σ–π-conjugated molecules makes them promising candidates for several advanced material applications [1]:

  • Optoelectronic Materials: Their tunable HOMO/LUMO levels and efficient σ–π conjugation make them suitable for use in organic light-emitting diodes (OLEDs) and other organic electronic devices [1].
  • Stimuli-Responsive Materials & Solid-State Emitters: The conformational flexibility of the disilane unit is crucial for forming soft crystalline materials that can change their photophysical properties in response to external stimuli like mechanical force or heat. This also aids in designing materials that emit efficiently in the solid state, avoiding aggregation-caused quenching [1].
  • Chiral and Non-Linear Optical (NLO) Materials: These architectures have been applied in systems exhibiting circularly polarized luminescence (CPL) and possess properties useful for non-linear optics, which are critical for technologies like optical switching and frequency conversion [1].
  • Biocompatible Materials: The inherent lipophilicity of silicon atoms can enhance a molecule's ability to cross cell membranes and increase its biocompatibility, suggesting potential for bio-imaging or therapeutic applications [1].

Experimental Protocol: Key Considerations

While the search results do not provide a step-by-step recipe, they outline the critical factors for designing a successful synthesis of disilane-bridged molecules [1]:

  • Route Selection: For simple, symmetrical diaryldisilanes, the salt metathesis route using Grignard or lithium reagents is sufficient. For complex, unsymmetrical, or functionally diverse targets, the Pd-catalyzed silylation using a catalyst like Pd(P(tBu)₃)₂ is strongly recommended to preserve the Si–Si bond and achieve high fidelity [1].
  • Handling and Characterization: Disilane compounds are generally thermally stable but can be susceptible to cleavage by strong nucleophiles or in the presence of certain transition metals. Standard purification techniques like chromatography and crystallization are applicable. Characterization should include NMR (¹H, ¹³C, ²⁹Si) to confirm the Si–Si connectivity and UV-Vis/fluorescence spectroscopy to probe the σ–π conjugated system [1].

References

Application Notes: Benkeser Reaction for Bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

The Benkeser reaction is a reduction method using lithium or calcium metal in low molecular weight alkylamine solvents, related to the Birch reduction but often conducted at higher temperatures [1] [2]. One of its applications is the synthesis of organosilicon compounds.

Synthesis of Bis(trichlorosilyl)methane this compound is a valuable precursor in organosilicon chemistry, used in organic synthesis, material science, and surface modification [3]. It can be prepared via a Benkeser-type reaction.

  • Reaction Equation: ( \ce{CHCl3 + 2HSiCl3 -> CH2(SiCl3)2} ) [3] The reaction involves trichloromethane (chloroform) and trichlorosilane.

  • Role of the Benkeser Reaction: The provided sources indicate that this synthesis proceeds under conditions characteristic of the Benkeser reaction, which typically involves a lithium or calcium metal reductant in an amine solvent [1] [2]. The amine solvent and metal work together to generate the active reducing species.

The table below summarizes the key information for the target compound:

Property Description / Value
Product Name This compound [3]
CAS Number 4142-85-2 [3]
Molecular Formula CH(_2)Cl(_6)Si(_2) [3]
Boiling Point 179-180 °C [3]
Appearance Colorless liquid [3]
Density 1.545 g/mL at 25 °C [3]
Sensitivity Moisture Sensitive [3]

Experimental Protocol Overview

The following methodology is reconstructed from general Benkeser reaction principles and the specific reaction components mentioned for this synthesis. This is a conceptual protocol and must be validated in a laboratory setting.

1. Reaction Setup

  • Environment: Conduct all operations in an inert atmosphere (e.g., nitrogen or argon glovebox) using standard Schlenk-line techniques.
  • Solvent System: Use a dry, low molecular weight alkylamine as the solvent, such as ethylamine or a mixture of ethylamine and ethylenediamine [1] [2].
  • Reagents: The reaction requires trichloromethane (CHCl(_3)) and trichlorosilane (HSiCl(_3)) in a 1:2 molar ratio [3].
  • Reducing Agent: Use lithium (Li) or calcium (Ca) metal as the electron source [1] [2]. Lithium wire is commonly used.

2. Reaction Procedure

  • In an inert environment, add the cut lithium wire or calcium metal pieces to the dry amine solvent in a reaction vessel equipped with a stir bar.
  • Cool the mixture to a low temperature (e.g., 0°C to -78°C) depending on the reactivity, though Benkeser conditions can allow for higher temperatures than the Birch reduction [2].
  • Slowly add a mixture of trichloromethane and trichlorosilane to the vigorously stirring metal-amine mixture.
  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by an appropriate analytical method (e.g., GC-MS or NMR).
  • After completion, carefully quench the reaction by slowly adding a cold, saturated ammonium chloride (NH(_4)Cl) solution.

3. Work-up and Purification

  • Transfer the mixture to a separatory funnel. Separate the organic layer containing the product.
  • Wash the organic layer multiple times with water to remove amine salts, followed by a brine wash.
  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
  • Remove the volatile solvents under reduced pressure.
  • Purify the crude product, this compound, by fractional distillation under vacuum, collecting the fraction boiling at 179-180°C [3].

Reaction Mechanism Workflow

The diagram below illustrates the proposed step-by-step mechanism for the formation of this compound, based on the general principles of the Benkeser reaction.

BenkeserMechanism start Reaction Mixture Li metal, amine solvent step1 Electron Transfer Formation of solvated electrons start->step1 Initiation step2 Radical Anion Formation from CHCl₃ step1->step2 Reduces CHCl₃ step3 Chloride Elimination & Carbene Formation step2->step3 Dechlorination step4 Nucleophilic Attack on HSiCl₃ step3->step4 Reacts with 1st HSiCl₃ step5 Second Reduction & Attack Yields Final Product step4->step5 Intermediate product Bis(trichlorosilyl) methane step5->product Purification

Critical Safety & Handling Notes

  • Moisture Sensitivity: this compound is moisture sensitive [3]. Exposure to water will lead to hydrolysis, destroying the product and potentially producing hazardous hydrogen chloride (HCl) gas.
  • Pyrophoric Reagents: Trichlorosilane is highly flammable and reactive. Lithium metal is pyrophoric and reacts violently with water. All handling must be conducted under a strict inert atmosphere.
  • Cryogenic Liquids: If the reaction or work-up involves low temperatures, proper personal protective equipment (PPE) for handling cryogenic fluids (e.g., liquid nitrogen-cooled traps) is essential.
  • Ventilation: Use all reagents in a well-ventilated fume hood to prevent exposure to toxic or corrosive vapors.

Key Considerations for Researchers

  • Solvent Choice: The choice of amine solvent (e.g., ethylamine vs. methylamine) and the use of co-solvents like ethylenediamine can significantly impact reaction rate and yield [1] [2].
  • Metal Form: The surface area of the metal reductant is critical. Finely cut lithium wire or dispersions can enhance reaction efficiency. A recent advance in mechanochemistry, using ball milling to activate lithium in air, could offer a safer, solvent-free alternative for generating organolithium precursors, though its application to this specific synthesis is not yet documented [4].
  • Stoichiometry: Precise control of the molar ratio of trichloromethane to trichlorosilane (1:2) is necessary to minimize byproducts and ensure a high yield of the desired product [3].
  • Analysis: Confirm the identity and purity of the final product using techniques such as (^1)H NMR, (^{13})C NMR, (^{29})Si NMR, and mass spectrometry.

References

phosphine-catalyzed silicon-carbon coupling protocol

Author: Smolecule Technical Support Team. Date: February 2026

Phosphine Catalysis in Organic Synthesis

Phosphines are primarily employed as catalysts in organic synthesis for the formation of carbon-carbon bonds. The table below summarizes the key contexts in which phosphine catalysis is applied, as found in the recent literature.

Reaction Type Role of Phosphine Catalyst Key Features
Allene Coupling Reactions [1] Nucleophile that forms a zwitterionic intermediate with the allene, enabling subsequent cycloaddition and C–C bond formation. Versatile for constructing complex cyclic structures; involves regioselectivity and diastereoselectivity.
Palladium-Catalyzed Cross-Couplings [2] Ligand that coordinates to palladium, stabilizing the active Pd(0) species and influencing reactivity and selectivity. Critical for industrial C–C bond formation (e.g., Suzuki, Heck reactions); in situ reduction of Pd(II) to Pd(0) is a key step.
C–F Bond Activation [3] Acts as a main-group catalyst itself, undergoing oxidative addition and reductive elimination cycles without a transition metal. Emerging, metal-free methodology for defluorination; uses inexpensive, commercially available trialkylphosphines.

Insights for Developing a Si–C Coupling Protocol

While a direct protocol doesn't appear to exist, the established principles of phosphine catalysis provide a starting point for research. Your investigation could focus on two potential pathways:

  • Exploration of Novel Reactivity: The discovery that simple phosphines can catalyze C–F bond activation suggests that other challenging bond formations, including certain Si–C couplings, might be possible [3]. This is a promising area for fundamental research.
  • Adaptation of Palladium Systems: Given the maturity of Pd-catalyzed Si–C coupling (e.g., the Hiyama-Denmark reaction), your efforts might be more efficiently spent optimizing such systems. A critical factor is controlling the in situ reduction of the Pd(II) pre-catalyst to the active Pd(0) species in the presence of the phosphine ligand [2].

Proposed Workflow for Reaction Development

The following diagram outlines a logical, phase-based workflow you could adopt to explore the development of a phosphine-catalyzed Si–C coupling reaction, based on standard practices in methodology development.

G P1_Start Phase 1: Literature Review & Hypothesis Formulation P1_A Confirm absence of direct Si–C coupling protocols P1_Start->P1_A P1_B Study mechanisms of phosphine catalysis P1_A->P1_B P1_C Analyze successful C–C coupling systems P1_B->P1_C P1_D Define target reaction & hypothesize mechanism P1_C->P1_D P2_Start Phase 2: Initial Feasibility & Screening P1_D->P2_Start P2_A Screen phosphine ligands (PPh3, DPPF, Buchwald type) P2_Start->P2_A P2_B Identify key parameters (e.g., solvent, base, temp) P2_A->P2_B P2_C Assess for initial product formation P2_B->P2_C P3_Start Phase 3: Reaction Optimization P2_C->P3_Start P3_A Optimize catalyst loading & conditions P3_Start->P3_A P3_B Evaluate substrate scope & functional group tolerance P3_A->P3_B P4_Start Phase 4: Mechanistic Investigation P3_B->P4_Start P4_A Conduct control experiments & kinetic studies P4_Start->P4_A P4_B Probe reaction mechanism via DFT calculations or NMR P4_A->P4_B P4_C Publish full protocol & application P4_B->P4_C

Where to Look Next

To advance your research, I suggest the following concrete steps:

  • Conduct a Deeper Literature Search: Perform a comprehensive search on specialized scientific databases (e.g., SciFinder, Reaxys) using broader terms like "phosphine catalysis," "silylation," and "main-group catalysis," in addition to the specific coupling you need.
  • Consult Recent Reviews: Look for recent review articles on the expansion of phosphine catalysis beyond traditional C–C bond formation. These can provide excellent overviews and identify emerging trends.
  • Explore Related Metal-Catalyzed Systems: Given the current lack of a direct phosphine-catalyzed method, investigating well-established palladium-catalyzed silylation or the Hiyama-Denmark coupling might be a more practical immediate solution for your synthetic goals.

References

silylation of polychloromethanes with trichlorosilane

Author: Smolecule Technical Support Team. Date: February 2026

Trichlorosilane: Key Information for Researchers

Although direct protocols are unavailable, the gathered data on trichlorosilane is crucial for any experimental design. The table below summarizes its core characteristics and safety data.

Property Description
Chemical Formula HCl₃Si [1]
IUPAC Name Trichlorosilane [1]
Appearance Colourless, volatile liquid [1]
Boiling Point 31.8 °C (89.2 °F; 304.9 K) [1]
Major Application Principal precursor to ultrapure silicon for the semiconductor industry [1]
Reactivity Highly reactive; rapidly decomposes in water to produce siloxane polymer and hydrochloric acid [1]
Hazards Highly flammable, reacts violently with water, may cause severe burns [1]
Safety Notes Handle under inert gas; neutralization of spills may require sodium hydroxide or sodium bicarbonate [1]

Research Pathways and Alternative Contexts

To guide your research, here are some promising research avenues and contexts where trichlorosilane is commonly used, which may provide a starting point for developing your own protocols.

  • Explore Related Silanization Techniques: The principle of using trichlorosilane to modify surfaces is well-established in silanization. This process covalently binds silicon-based molecules to hydroxyl-rich surfaces (e.g., glass, metal oxides) to introduce new functional groups [2]. Optimization of such reactions often involves careful control of silane concentration and reaction time to prevent the formation of thick, polymerized networks [2].
  • Investigate Hydrosilylation Applications: Trichlorosilane is a known precursor in hydrosilylation reactions, where it adds across unsaturated bonds like alkenes (e.g., RCH=CH₂ + HSiCl₃ → RCH₂CH₂SiCl₃) [1]. The products of such reactions, including organosilicon compounds like octadecyltrichlorosilane, are widely used to form self-assembled monolayers in surface science and nanotechnology [1].
  • Review Use in Organic Synthesis: Trichlorosilane can be employed as a reagent in organic synthesis. One documented two-step reaction involves the conversion of benzoic acids to toluene derivatives, where the carboxylic acid is first transformed into a trichlosilylbenzyl compound [1].

Proposed Experimental Workflow for Method Development

Based on the general information available, here is a logical workflow you could adapt to develop a specific silylation protocol. The diagram below outlines the key stages, from safety preparation to purification.

start Start: Plan Silylation Reaction step1 1. Safety & Setup Inert atmosphere (N₂/Ar) Anhydrous conditions start->step1 step2 2. Reaction Execution Mix reactants Add catalyst (if required) Control T, P, time step1->step2 step3 3. Reaction Monitoring TLC, GC, or GC-MS step2->step3 step3->step2 Continue reaction step4 4. Work-up & Quenching Controlled quenching (e.g., slow addition to cold solvent) step3->step4 Reaction complete step5 5. Purification Distillation Chromatography step4->step5 step6 6. Analysis & Characterization NMR, IR, MS step5->step6 end End: Pure Product step6->end

References

Documented Precursors and Synthesis Methods for Silicon Carbide

Author: Smolecule Technical Support Team. Date: February 2026

Although direct information on bis(trichlorosilyl)methane is unavailable, other organosilicon precursors are well-established for producing silicon carbide, primarily through Chemical Vapor Deposition (CVD) and polymer-derived ceramic routes.

The table below summarizes two common precursors and their documented applications:

Precursor Name Chemical Formula Application Method Key Findings & Parameters Source
Methyltrichlorosilane (MTS) CH₃SiCl₃ CVD in Horizontal Hot-Wall Reactor SiC epitaxial growth; optimal parameters studied via numerical simulation: substrate temperature, MTS/H₂ ratio, total gas flow rate. [1]
Methyltrichlorosilane (MTS) CH₃SiCl₃ Laser Chemical Vapor Deposition (LCVD) Grown on graphite/silicon substrates; thermodynamic calculations performed for C-H-Si-Cl system. [2]
Hexamethyldisilane (HMDS) C₆H₁₈Si₂ Fluidized Bed Chemical Vapor Deposition Halogen-free alternative; β-SiC phase obtained at lower temp (~1000°C); process produces dense/porous layers. [3]

Generalized Experimental Workflow for SiC CVD

Based on the methodologies for similar precursors like MTS, the following workflow outlines the general steps for depositing a silicon carbide coating or layer via CVD. You can adapt this framework for this compound.

G Generalized Workflow for Silicon Carbide Chemical Vapor Deposition Start Start: Substrate Preparation Step1 Substrate Cleaning (Method: Ultrasonic cleaning with solvents, plasma treatment) Start->Step1 Step2 Load Substrate into Reactor (Reactor Type: Hot-wall, Cold-wall, Fluidized Bed) Step1->Step2 Step3 Seal and Purge Reactor (Purge Gas: Inert gas like Argon) Step2->Step3 Step4 Heat Reactor to Deposition Temperature (Typical Range: 800°C to 1600°C) Step3->Step4 Step5 Introduce Precursor and Carrier Gas (Parameters: Precursor/H2 ratio, Total gas flow rate, Pressure) Step4->Step5 Step6 Initiate and Monitor Deposition (Monitor: Temperature, pressure, gas composition, time) Step5->Step6 Step7 Stop Deposition and Cool Down (Atmosphere: Inert or vacuum) Step6->Step7 Step8 Unload and Characterize Product (Methods: SEM, XRD, Raman) Step7->Step8 End End: SiC Coating/Layer Step8->End

Key Protocol Considerations from Literature
  • Temperature Control: The substrate temperature is a critical parameter. For MTS, high substrate temperatures significantly increase the consumption rate of the precursor, affecting growth efficiency. [1] For halogen-free precursors like HMDS, the optimal temperature can be lower (e.g., 1000°C). [3]
  • Gas Phase Composition: The ratio of precursor to hydrogen ( [1]) and the use of carrier/diluent gases like argon ( [3]) are crucial for controlling the gas-phase reactions and the properties of the deposited SiC.
  • Safety and Reactor Choice: Methyltrichlorosilane is highly flammable and reacts with water to release hydrochloric acid (HCl). [4] While the hazards of this compound are not specified, it shares reactive chlorine groups, suggesting that similar stringent safety protocols for handling, sealing, and effluent scrubbing are essential.

Suggested Path Forward for Your Research

Given the lack of specific data for this compound, I suggest the following steps to develop your application notes:

  • Consult Specialized Literature: Perform a deep search in specialized chemistry and materials science databases (e.g., SciFinder, Reaxys) for journal articles dealing specifically with this compound.
  • Review Patent Literature: Patents can be a valuable source of detailed, practical synthetic protocols.
  • Supplier Documentation: Contact chemical suppliers that list this compound in their catalog, as they often provide handling information and may have technical notes available.
  • Adapt from Analogues: Use the parameters for MTS and HMDS as a starting point for designing initial experiments, adjusting for the different stoichiometry and structure of your precursor.

References

molecular layer deposition MLD using bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Layer Deposition (MLD) Overview

Molecular Layer Deposition is a vapor-phase technique for depositing organic or organic-inorganic hybrid thin films. It operates in a sequential, self-limiting manner, similar to Atomic Layer Deposition, allowing for precise thickness control and excellent conformality on complex 3D structures [1] [2].

A typical MLD cycle consists of four repeated steps [2]:

  • Precursor A Pulse: The first precursor is introduced into the reactor and chemisorbs onto the substrate surface until all reactive sites are saturated.
  • Purge: An inert gas purges the reactor to remove any unreacted precursor and by-products.
  • Precursor B Pulse: The second precursor is introduced, which reacts with the functional groups from Precursor A, forming a molecular layer.
  • Purge: A second purge removes excess precursor and reaction by-products.

Repeating this cycle builds the film layer-by-layer. The key is that each reaction is self-limiting, ensuring precise film growth per cycle (GPC) [1].

Generic MLD Protocol Template

The following workflow outlines the core stages of an MLD process. You can use this as a template for developing a specific protocol for bis(trichlorosilyl)methane.

MLD_Workflow Start Start MLD Process Substrate Substrate Preparation (Cleaning, OH-group activation) Start->Substrate Cycle MLD Cycle (Repeated n times) Substrate->Cycle Step1 Precursor A Pulse (e.g., this compound) Cycle->Step1 Step2 Purge (Inert gas to remove excess) Step1->Step2 Step3 Precursor B Pulse (e.g., Organic diol/diamine) Step2->Step3 Step4 Purge (Inert gas to remove excess) Step3->Step4 Step4->Cycle  Repeat for n cycles End Film Characterization (Thickness, Composition, etc.) Step4->End

Based on the workflow above, here is a detailed breakdown of the protocol stages and key parameters to define.

1. Pre-Deposition Setup

  • Substrate Preparation: Clean substrate to ensure a uniform surface. Hydroxyl groups are often crucial as initial reactive sites [3].
  • Reactor Setup: Use a reactor capable of precise temperature control and sequential precursor delivery. For particles, a Fluidized Bed Reactor is recommended [3].
  • Precursor Handling: this compound is likely moisture-sensitive. Use standard Schlenk-line or glovebox techniques for handling and loading.

2. MLD Process Parameters This table outlines the critical parameters you need to define for a complete protocol. Specific values for this compound must be determined experimentally or sourced from literature.

Parameter Description & Considerations
Reactor Temperature Determine the MLD window (temperature range with constant GPC). Low temperatures risk precursor condensation; high temperatures cause decomposition [1].
Precursor Temperatures Heated bubblers to generate sufficient vapor pressure. Avoid temperatures that cause thermal decomposition [3].
Pulse Duration Time for each precursor exposure. Must be long enough for surface saturation. Requires saturation studies [1].
Purge Duration Critical for removing excess precursor and by-products. Prevents CVD-like growth. Must be optimized [1].
Carrier Gas & Flow High-purity inert gas. Flow rate must ensure proper precursor delivery and purging, especially in fluidized beds [3].

3. Post-Deposition & Characterization

  • Cooling: Cool the reactor under inert gas purge.
  • Film Characterization: Use techniques like Spectroscopic Ellipsometry (thickness), FTIR (chemical composition) [3], and XPS (elemental analysis).

Key Quantitative Considerations for MLD

When developing your process, you will need to measure and track the following quantitative aspects:

Concept Description & Impact on Process
Growth Per Cycle Average thickness increase per MLD cycle (Å/cycle or nm/cycle). Lower-than-expected GPC is common due to steric hindrance or molecule tilting [1].
Saturation Curve Plot of GPC vs. precursor pulse time. Used to determine the minimum pulse time for saturated growth [1].
MLD Window Temperature range where GPC is constant. Ideal for reproducible processes [2].

Common Experimental Challenges & Solutions

MLD processes often face specific non-idealities. The table below lists common issues and potential mitigation strategies.

Challenge Potential Cause Mitigation Strategies
Low Growth Rate Steric hindrance from bulky precursors, low vapor pressure, or molecule tilting [1]. Use precursors with rigid backbones, increase precursor temperature (if stable), or employ ternary reaction sequences [2].
Substrate Inhibition Initial surface reacts slower than the growing film, leading to slower startup growth [1]. Use substrate priming layers or different surface functionalization.
Precursor Condensation/Decomposition Operating outside the MLD window [1]. Carefully determine the optimal deposition temperature range (MLD window).
Poor Conformality Non-self-limiting reactions or short purge times causing gas-phase reactions (CVD) [1]. Ensure pulse/purge times are sufficient for proper surface saturation and by-product removal.
Agglomeration Especially problematic for particle coatings in fluidized beds [3]. Use mechanical vibration or micro-jets to break up agglomerates during deposition [3].

References

Comprehensive Application Notes and Protocols: Sol-Gel Process for Hybrid Organic-Inorganic Polymers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Basic Principles

The sol-gel process represents a versatile wet chemical approach for fabricating hybrid organic-inorganic polymers with tailored properties. This method involves the transformation of molecular precursors into a colloidal solution (sol) that gradually evolves into a networked structure (gel) through hydrolysis and condensation reactions. The fundamental chemistry revolves around the conversion of metal alkoxide precursors (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) into metal oxide networks under mild conditions, typically at room temperature or with mild heating. The explosion of research activity in this field over recent decades has yielded significant advances in both fundamental understanding and practical applications of these hybrid materials, which combine the advantageous properties of both organic and inorganic components. [1] [2]

Hybrid organic-inorganic materials prepared via sol-gel routes are broadly classified into two categories based on the nature of interaction between components. Class I hybrids incorporate organic components embedded within inorganic matrices through weak interactions (van der Waals, hydrogen bonding, or ionic bonds), while Class II hybrids feature strong covalent or iono-covalent bonds between organic and inorganic phases. This covalent bonding in Class II hybrids typically results from using organically-modified precursors (e.g., 3-glycidyloxypropyl trimethoxysilane/GPTMS, 3-aminopropyltriethoxysilane/APTES) where organic functional groups are directly bonded to silicon atoms. The sol-gel approach enables fine control over material composition and structure at the nanoscale level, yielding products with superior homogeneity and purity compared to traditional solid-state processes. [3] [4]

The unique advantage of sol-gel processing lies in its ability to produce materials with precisely controlled porosity, high specific surface area, and tunable functionality under mild chemical conditions. This makes it particularly suitable for incorporating thermolabile biological molecules and drug compounds that would degrade under high-temperature processing conditions. Furthermore, the ability to fine-tune reaction parameters (pH, temperature, precursor concentration, catalyst) allows researchers to engineer materials with specific structural characteristics and performance properties for targeted applications ranging from drug delivery to corrosion protection. [3] [5]

Synthesis Protocols and Methodologies

General Sol-Gel Process Workflow

The sol-gel synthesis of hybrid organic-inorganic materials follows a systematic sequence of chemical reactions and processing steps. The process begins with precursor selection and preparation, typically involving metal alkoxides (e.g., tetraethyl orthosilicate/TEOS, titanium isopropoxide) or metal salts dissolved in a suitable solvent (commonly ethanol or isopropanol). The subsequent hydrolysis step involves reaction with water, which replaces alkoxide groups (OR) with hydroxyl groups (OH). This is followed by condensation reactions where hydroxyl groups from different molecules combine to form metal-oxygen-metal bonds (M-O-M) with the elimination of water or alcohol. As these condensation reactions proceed, the molecular weight increases, eventually forming a three-dimensional network that transitions from a colloidal sol to a solid gel. [2] [6]

The gelation process is highly dependent on several critical parameters including precursor concentration, water-to-precursor ratio, catalyst type and concentration (acid or base), reaction temperature, and pH conditions. Acidic conditions (pH < 7) generally produce more weakly branched, linear polymers that yield porous xerogels after drying, while basic conditions (pH > 7) favor the formation of highly branched, colloidal particles that result in denser materials. Following gelation, the material undergoes an aging process that strengthens the network through further condensation and structural reorganization, followed by drying to remove the liquid phase. The final thermal treatment (firing or sintering) determines the ultimate material properties, with hybrid organic-inorganic materials requiring significantly lower temperatures (often below 150°C) compared to purely inorganic materials (400-1500°C). [2] [7] [5]

G Start Start: Precursor Selection Step1 Hydrolysis Reaction M(OR)ₓ + H₂O → M(OH)ₓ + ROH Start->Step1 Metal alkoxides or metal salts Step2 Condensation Reaction M-OH + HO-M → M-O-M + H₂O M-OR + HO-M → M-O-M + ROH Step1->Step2 Partial/complete hydrolysis Step3 Sol Formation Colloidal suspension Particle size: 1-100 nm Step2->Step3 Polymer growth Step4 Gelation 3D network formation Viscosity sharply increases Step3->Step4 Critical connectivity reached Step5 Aging Network strengthening Ostwald ripening Step4->Step5 Hours to days Step6 Drying Solvent removal Step5->Step6 Stiffened network Step7 Thermal Treatment Polycondensation enhancement Step6->Step7 Xerogel/Aerogel Step8 Final Product Step7->Step8 Controlled temperature

Figure 1: Comprehensive workflow of the sol-gel process for hybrid organic-inorganic materials, illustrating key chemical reactions and transformation stages from molecular precursors to final solid materials. The process involves sequential hydrolysis, condensation, gelation, aging, drying, and thermal treatment steps, with critical parameters influencing each transition.

Specific Protocol: Corrosion-Resistant Hybrid Coating

A detailed protocol for synthesizing epoxy-silica hybrid coatings for corrosion protection of 304 stainless steel demonstrates the practical application of sol-gel methodology. Begin by preparing the inorganic precursor solution: mix 1 mol tetraethyl orthosilicate (TEOS) with 3.84 mol ethanol and 0.5 mol water. Stir this mixture at room temperature for 30 minutes at 1000 rpm, then add 20 µL hydrochloric acid (HCl, 37%) dropwise to catalyze the reactions. Continue stirring at 60°C for 24 hours until a transparent solution forms, then remove the solvent at 50°C under vacuum to obtain prehydrolyzed TEOS (HTEOS). [4]

For the hybrid coating formulation, combine HTEOS (as inorganic phase), 3-aminopropyltriethoxysilane (APTES as curing agent), and commercial epoxy resin (KER 828 as organic part) in weight ratios of 1:1:1 (HTEOS:APTES:Epoxy). Mix the components thoroughly and apply to properly cleaned 304 stainless steel substrates using spin coating techniques. Cure the coated substrates initially at 80°C for 1 hour, followed by post-curing at 120°C for 2 hours to achieve complete crosslinking. For enhanced barrier properties, incorporate SiO₂ nanoparticles (1% by weight) into the optimal coating formulation (1:1:1 ratio) to create a nanocomposite hybrid coating with superior corrosion resistance. [4]

Critical parameters for successful implementation include maintaining strict control over relative humidity (40-50%) during coating application, ensuring complete substrate cleaning through sequential ultrasonic treatment in acetone and ethanol, and controlling the spin coating speed (typically 2000-3000 rpm) to achieve uniform thickness. The resulting hybrid coatings exhibit excellent adhesion to metal substrates (pull-off strength > 5 MPa), high thermal stability (decomposition temperature > 300°C), and significantly enhanced corrosion resistance (charge transfer resistance > 150,000 Ω·cm² after 1 month in 3.5% NaCl solution). [4]

Specific Protocol: Biomedical Hybrid for Drug Delivery

For biomedical applications such as drug delivery systems, a typical protocol involves creating bioactive glass-polymer hybrids. Start with preparing the inorganic phase by hydrolyzing tetraethyl orthosilicate (TEOS) in ethanol with 0.1M HCl catalyst (molar ratio TEOS:EtOH:H₂O:HCl = 1:8:4:0.01) under continuous stirring for 1 hour at room temperature. Simultaneously, prepare the organic polymer solution by dissolving chitosan (2% w/v) in dilute acetic acid solution (1% v/v). Gradually add the TEOS sol to the chitosan solution under vigorous stirring, maintaining the weight ratio of organic:inorganic phases at 60:40. Continue stirring for 24 hours to ensure complete mixing and partial condensation. [3]

To incorporate therapeutic agents, add the drug compound (e.g., antibiotic, anti-inflammatory, or anticancer drug) to the hybrid sol at this stage, using concentration ranges appropriate for the specific application (typically 1-10% w/w relative to solid content). For nanoparticle formation, use spray drying or emulsion techniques to create particles with controlled size distribution (100-500 nm). Age the resulting gel at 4°C for 24 hours, then dry under ambient conditions for 72 hours followed by vacuum drying at 40°C for 24 hours. Perform final conditioning through mild thermal treatment at 60°C for 2 hours to stabilize the hybrid network without degrading the incorporated drug. [3]

Key considerations for biomedical applications include maintaining sterile conditions throughout the process, using biocompatible precursors exclusively, and controlling the mesoporosity (2-50 nm pore size) to modulate drug release profiles. The resulting hybrids exhibit enhanced bioactivity through the formation of a hydroxyapatite surface layer when in contact with physiological fluids, which promotes integration with bone tissue for orthopedic applications. The drug release kinetics can be tailored by adjusting the crosslink density and organic-inorganic ratio, with typical release profiles extending from several days to weeks depending on the specific formulation. [3]

Material Formulations and Compositions

Organic-Inorganic Hybrid Systems

Table 1: Comparison of different organic-inorganic hybrid systems prepared via sol-gel process, their compositions, properties, and applications.

Hybrid System Composition Key Properties Applications References
Epoxy-Silica TEOS, APTES, Epoxy resin (1:1:1 wt%) High corrosion resistance, thermal stability, adhesion strength > 5 MPa Corrosion protection coatings [4]
Chitosan-Silica TEOS, Chitosan (40:60 wt%) Biocompatible, bioactive, porous structure (100-500 μm) Bone tissue engineering, drug delivery [3]
Zirconia-PEG ZrO₂, PEG, Eu³⁺ (4.5 wt%), ZnS (2-3.5 wt%) Amorphous nanocrystals (12 nm), luminescent Optical devices, sensors [3]
Silica-Starch TEOS, Starch, PEO or Calcium alginate Biodegradable, matrix structure Biomedical scaffolds [3]
PU-HBNPSi Polyurethane, modified silica Homogeneous structure, flame retardant Flame retardant materials [3]
HMSs Hollow mesoporous silica Spherical particles (400-421 nm), pore 2.8-3.9 nm Cu²⁺ adsorption, drug carrier [3]
Effect of Composition on Material Properties

The properties of sol-gel derived hybrid materials can be precisely tuned by varying the organic-inorganic ratio, which directly influences mechanical strength, flexibility, and functionality. Research has demonstrated that a balanced composition (1:1 ratio of organic to inorganic components) typically yields optimal performance characteristics. For corrosion-resistant epoxy-silica hybrids, the 1:1:1 formulation (HTEOS:APTES:Epoxy) exhibited the highest corrosion resistance, attributed to the formation of a dense, homogeneous Si-O-Si network with minimal defects. Increasing the epoxy content beyond this optimal ratio (1:1:1.2) resulted in reduced barrier properties due to decreased inorganic network connectivity. [4]

The molecular structure of precursors significantly impacts the final material properties. Organically-modified alkoxysilanes (e.g., GPTMS, APTES, MTMS) serve as molecular bridges between organic and inorganic domains, facilitating the formation of Class II hybrids with covalent bonding. The organic substituents (epoxy, amino, methyl, phenyl groups) impart specific functionalities such as improved flexibility (epoxy), increased hydrophobicity (methyl, phenyl), or sites for further chemical modification (amino, epoxy). For specialized applications, fluorinated alkoxysilanes (e.g., PFOTES) can be incorporated to enhance hydrophobicity and surface properties. The incorporation of functional nanoparticles (SiO₂, CeO₂, ZnS) into hybrid matrices further extends property tuning, enhancing mechanical strength, barrier properties, or adding specific functionalities like luminescence or photocatalytic activity. [3] [4]

Table 2: Influence of processing parameters on material properties in sol-gel derived hybrids.

Processing Parameter Effect on Material Properties Optimal Conditions Characterization Techniques

| pH Condition | Acidic: linear polymers, porous structures Basic: colloidal particles, dense structures | pH 1-2 (acidic) for controlled porosity pH 8-10 (basic) for dense films | FTIR, NMR, BET surface area | | Water-to-Precursor Ratio | Low ratio: incomplete hydrolysis, organic retention High ratio: complete hydrolysis, denser inorganic network | R = 2-4 (complete hydrolysis) | TGA, FTIR, Solid-state NMR | | Aging Conditions | Longer aging: higher crosslink density, smaller pores Temperature affects reorganization rates | 25-60°C for 24-72 hours | Mechanical testing, Porosimetry | | Drying Method | Ambient: xerogels (porous) Supercritical: aerogels (highly porous) | 25-100°C (xerogel) Supercritical CO₂ (aerogel) | SEM, TEM, Surface area analysis | | Thermal Treatment | Low temperature: organic retention High temperature: complete inorganic structure | 60-150°C (hybrids) 400-800°C (ceramics) | TGA-DSC, XRD, FTIR |

Characterization Techniques for Hybrid Materials

Comprehensive characterization of sol-gel derived hybrid materials requires a multifaceted approach to elucidate structural, chemical, and functional properties. Fourier Transform Infrared (FTIR) Spectroscopy provides essential information about chemical bonding, particularly the formation of Si-O-Si networks (absorption bands at 1000-1100 cm⁻¹), Si-OH groups (~950 cm⁻¹), and organic functional groups, while also monitoring the completion of condensation reactions. Thermal analysis (TGA, DTA, DSC) reveals the thermal stability, composition, and decomposition behavior of hybrids, with weight loss events indicating the removal of solvents (25-150°C), combustion of organic components (200-500°C), and further condensation of silanol groups. [1] [3] [4]

Microstructural analysis employs Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to examine surface morphology, homogeneity, phase distribution, and nanoparticle incorporation at micro- to nanoscale resolution. These techniques are particularly valuable for assessing pore structure, crack formation, and inorganic domain distribution within the organic matrix. Surface analysis techniques including water contact angle measurements provide information on hydrophilicity/hydrophobicity, while atomic force microscopy (AFM) yields topographical details and surface roughness parameters critical for applications such as coatings and biomedical implants. [3] [4]

For functional assessment, electrochemical techniques (Electrochemical Impedance Spectroscopy/EIS, Potentiodynamic Polarization) quantitatively evaluate corrosion protection performance of hybrid coatings by measuring charge transfer resistance (Rct), corrosion potential (Ecorr), and corrosion current density (icorr). Bioactivity assessment involves in vitro tests in simulated body fluid (SBF) to monitor the formation of hydroxyapatite layers on surfaces, while drug release studies utilize UV-Vis spectroscopy or HPLC to quantify release kinetics from hybrid carriers. Additional specialized characterization includes solid-state NMR for structural elucidation, XRD for crystallinity assessment, and porosimetry for surface area and pore size distribution measurements. [3] [4]

Applications of Hybrid Organic-Inorganic Materials

Biomedical Applications

Sol-gel derived hybrid materials have found extensive applications in the biomedical field due to their tunable properties and biocompatibility. Bioactive glasses and ceramic-polymer hybrids are employed in bone tissue engineering, where they form a hydroxyapatite surface layer analogous to the mineral phase of bones, facilitating direct bonding with living bone tissue. The sol-gel approach offers significant advantages for creating bioactive materials with enhanced bioactivity compared to melt-derived glasses of similar composition, attributed to their higher specific surface area and abundant surface silanol groups that promote hydroxyapatite nucleation. These materials are successfully used in orthopedic applications such as hip and knee prostheses, dental implants, and bone repair scaffolds. [3]

Drug delivery systems represent another significant application, where hybrid materials serve as carriers for controlled release of therapeutic agents including antibiotics, anti-inflammatory drugs, and anticancer compounds. The porous structure of sol-gel derived hybrids can be tailored to achieve specific release profiles, from burst release to sustained release over extended periods. Nanoparticles prepared via sol-gel methods are particularly valuable for cancer therapy, as their size (typically 100-200 nm) enables enhanced permeability and retention in tumor tissues, improving therapeutic efficacy while reducing systemic side effects. Additional biomedical applications include biosensors utilizing enzyme-containing hybrids, antibacterial coatings incorporating silver or antibiotic compounds, and wound healing materials with controlled release of growth factors or antimicrobial agents. [3]

Protective and Functional Coatings

Hybrid organic-inorganic coatings provide exceptional corrosion protection for metallic substrates, combining the barrier properties of ceramic coatings with the flexibility and thickness of polymer coatings. These materials form a physical barrier against corrosive species while maintaining strong adhesion to metal substrates through covalent bonding with surface hydroxyl groups. The incorporation of corrosion inhibitors (e.g., cerium ions, caffeine) further enhances protection through active corrosion inhibition mechanisms. The sol-gel process enables the deposition of uniform, defect-free coatings on complex geometries using conventional application techniques such as dip-coating, spin-coating, and spray-coating, making them suitable for industrial-scale applications. [7] [4]

Functional coatings with specialized surface properties represent another growing application area. Superhydrophobic coatings inspired by the lotus leaf effect combine appropriate surface roughness with low surface energy chemistry to achieve water contact angles >150°, enabling self-cleaning, anti-icing, and anti-fouling properties. Anti-reflective coatings with controlled refractive index, typically achieved through multilayer designs or graded porosity, enhance light transmission in optical components, display panels, and photovoltaic cells. Photocatalytic coatings incorporating TiO₂ or ZnO nanoparticles exhibit self-cleaning and air-purifying properties under UV illumination, while antimicrobial coatings containing silver, copper, or zinc ions inhibit microbial growth on surfaces. The versatility of sol-gel chemistry allows precise tuning of these functional properties through selection of appropriate precursors and processing conditions. [7]

Optical and Electronic Applications

The optical transparency and tunable refractive index of sol-gel derived hybrids make them ideal materials for optical applications. Planar waveguides, photonic crystals, and luminescent materials doped with rare-earth ions (e.g., Eu³⁺, Tb³⁺) benefit from the homogeneous distribution of active components achievable through sol-gel processing. Nonlinear optical materials with high second- or third-order nonlinear susceptibility have been developed using chromophore-containing hybrids for applications in optical switching and frequency conversion. The ability to process these materials as thin films, bulks, or fibers further expands their implementation in integrated optical devices. [1] [3]

In electronics, hybrid materials serve as dielectric layers in capacitors and transistors, encapsulants for electronic components, and functional layers in sensors. The combination of electrical insulation, thermal stability, and mechanical flexibility makes them particularly suitable for flexible electronics and emerging wearable technologies. Energy-related applications include sol-gel derived materials for lithium-ion battery electrodes, supercapacitors, fuel cell components, and solar cells, where their controlled porosity and high surface area enhance performance. The low processing temperatures of sol-gel methods compared to conventional ceramic processing enable direct deposition on temperature-sensitive substrates, expanding their compatibility with various device architectures. [1]

Experimental Protocols

Protocol 1: Standard Coating Preparation and Application

Objective: To prepare and apply a corrosion-resistant epoxy-silica hybrid coating on 304 stainless steel substrates. [4]

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)
  • 3-aminopropyltriethoxysilane (APTES, ≥98%)
  • Epoxy resin (KER 828 or equivalent)
  • Ethanol (anhydrous, ≥96%)
  • Hydrochloric acid (HCl, 37%)
  • Deionized water
  • 304 stainless steel substrates (20 × 20 × 2 mm)

Equipment:

  • Round-bottom flask with condenser
  • Magnetic stirrer with heating
  • Vacuum oven
  • Spin coater
  • Ultrasonic cleaner
  • Analytical balance
  • pH meter

Procedure:

  • Substrate Preparation:

    • Clean stainless steel substrates ultrasonically in acetone for 15 minutes
    • Rinse with ethanol and dry under nitrogen stream
    • Store in desiccator until use
  • Prehydrolyzed TEOS (HTEOS) Preparation:

    • Mix 1 mol TEOS, 3.84 mol ethanol, and 0.5 mol water in round-bottom flask
    • Stir at room temperature for 30 minutes at 1000 rpm
    • Add 20 µL HCl dropwise to catalyze reactions
    • Heat to 60°C with continuous stirring for 24 hours
    • Remove solvent at 50°C under vacuum to obtain HTEOS
  • Hybrid Coating Formulation:

    • Combine HTEOS, APTES, and epoxy resin in 1:1:1 weight ratio
    • Mix thoroughly until homogeneous solution is obtained
    • Age the sol for 2 hours at room temperature before application
  • Coating Application:

    • Apply hybrid sol to substrates via spin coating at 3000 rpm for 30 seconds
    • Pre-cure at 80°C for 1 hour in convection oven
    • Post-cure at 120°C for 2 hours to complete crosslinking
  • Characterization:

    • Measure coating thickness by profilometry
    • Assess adhesion via pull-off test (ASTM D4541)
    • Evaluate corrosion resistance by EIS in 3.5% NaCl solution

Troubleshooting:

  • If cracking occurs, reduce heating rate during curing
  • For inhomogeneous coatings, filter sol through 0.45 µm filter before application
  • If adhesion is poor, increase APTES content or optimize substrate pretreatment
Protocol 2: Drug-Loaded Hybrid Nanoparticles for Biomedical Applications

Objective: To prepare drug-loaded silica-chitosan hybrid nanoparticles for controlled drug delivery. [3]

Materials:

  • Tetraethyl orthosilicate (TEOS, ≥99%)
  • Chitosan (medium molecular weight)
  • Acetic acid (glacial)
  • Ethanol (anhydrous)
  • Drug compound (e.g., antibiotic, anticancer agent)
  • Deionized water

Equipment:

  • Jacketed reactor with mechanical stirrer
  • pH meter and controller
  • Spray dryer or ultrasonic atomizer
  • Centrifuge
  • Freeze dryer
  • Dynamic light scattering instrument

Procedure:

  • Chitosan Solution Preparation:

    • Dissolve chitosan (2% w/v) in acetic acid solution (1% v/v)
    • Stir until complete dissolution (approximately 4-6 hours)
    • Adjust pH to 5.0 using NaOH solution
  • TEOS Hydrolysis:

    • Mix TEOS with ethanol in 1:8 molar ratio
    • Add acidic water (0.1M HCl, TEOS:H₂O = 1:4 molar ratio)
    • Stir for 1 hour at room temperature to pre-hydrolyze
  • Hybrid Sol Preparation:

    • Slowly add TEOS sol to chitosan solution with vigorous stirring
    • Maintain organic:inorganic ratio at 60:40 by weight
    • Continue stirring for 24 hours at room temperature
  • Drug Incorporation:

    • Dissolve drug in minimal suitable solvent
    • Add to hybrid sol under gentle stirring
    • Use drug loading of 1-10% w/w relative to solid content
  • Nanoparticle Formation:

    • Option A: Spray drying at inlet temperature 120°C, outlet temperature 70°C
    • Option B: Ultrasonic atomization into liquid nitrogen followed by freeze-drying
    • Collect nanoparticles and store in desiccator
  • Characterization:

    • Determine particle size distribution by dynamic light scattering
    • Analyze surface morphology by SEM
    • Evaluate drug loading efficiency by HPLC or UV-Vis
    • Assess in vitro drug release in phosphate buffer (pH 7.4)

Troubleshooting:

  • If particle aggregation occurs, optimize stirring rate during sol preparation
  • For low drug loading, increase initial drug concentration or modify incorporation method
  • If premature drug release occurs, adjust crosslinking density or organic-inorganic ratio

G Start Begin Protocol SubstratePrep Substrate Preparation Ultrasonic cleaning in acetone/ethanol Start->SubstratePrep Critical for adhesion SolPreparation Sol Preparation Precursor hydrolysis Catalyst addition SubstratePrep->SolPreparation Prepare during sol synthesis Formulation Hybrid Formulation Mixing organic/inorganic components SolPreparation->Formulation Aged sol (2-24 hours) Application Coating Application Spin/dip/spray coating Formulation->Application Viscosity adjustment may be needed note1 Key Parameters: - Precursor ratio - Catalyst concentration - Aging time - Curing temperature Formulation->note1 Curing Curing Process Thermal treatment Network formation Application->Curing Controlled humidity Characterization Characterization Performance evaluation Curing->Characterization Stabilized material note2 Quality Control: - Visual inspection - Thickness measurement - Adhesion testing Characterization->note2

Figure 2: Experimental workflow for sol-gel hybrid coating preparation, highlighting critical steps from substrate preparation through characterization, with key parameters and quality control checkpoints that ensure reproducible results.

Conclusion and Future Perspectives

Sol-gel derived hybrid organic-inorganic materials represent a versatile class of functional materials with tailored properties for diverse applications. The sol-gel process offers unique advantages including mild synthesis conditions, compositional flexibility, and precise control over structure at the nanoscale level. These materials successfully combine the beneficial properties of organic polymers (flexibility, functionality, processability) with those of inorganic ceramics (hardness, thermal stability, chemical resistance), enabling innovative solutions in fields ranging from biomedical engineering to corrosion protection. [1] [3]

Future developments in sol-gel hybrid materials will likely focus on multifunctional systems that combine several properties in a single material, such as coatings with integrated sensing and self-healing capabilities, or biomedical implants with combined structural support and controlled drug delivery functions. Bioinspired approaches will continue to influence material design, with increasing sophistication in mimicking complex natural structures like the lotus leaf (superhydrophobicity) or nacre (mechanical toughness). The integration of advanced characterization techniques including in situ monitoring of sol-gel reactions will provide deeper understanding of structure-property relationships, enabling more rational design of materials with predictive performance. [7]

As sustainability concerns grow, research will increasingly focus on green chemistry principles in sol-gel processing, including the use of bio-based precursors, water-based solvents, and energy-efficient processing routes. The development of standardized protocols and quality control methods will facilitate broader industrial adoption, particularly in regulated sectors such as medical devices and pharmaceuticals. With continued advances in synthesis methodologies and fundamental understanding, sol-gel hybrid materials are poised to address emerging challenges in technology, healthcare, and environmental protection. [3] [6]

References

Properties and Potential Applications of Bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental characteristics of bis(trichlorosilyl)methane based on supplier information [1].

Property Value / Description
CAS Number 4142-85-2 [1]
Molecular Formula CH₂Cl₆Si₂ [1]
Appearance Colorless liquid [1]
Boiling Point 179-180 °C [1]
Density 1.545 g/mL at 25 °C [1]
Sensitivity Moisture Sensitive [1]
Synthesis Method Reaction of trichloromethane (CHCl₃) and trichlorosilane (HSiCl₃) [1]

While specific data on its use as a coupling agent is limited in the search results, its structure suggests strong potential. The compound is cited as a precursor for organosilicones and is used in organic synthesis, surface modification, and as a catalyst, defoamer, and modifier [1].

The general mechanism of silane coupling agents involves one end bonding to an inorganic surface (e.g., glass, metal) and the other end bonding to an organic polymer, acting as a molecular bridge [2] [3]. This compound, with its two highly reactive -SiCl₃ groups, is particularly suited for creating tightly cross-linked networks or bonding to two inorganic surfaces.

Experimental Considerations and Safety

Based on general knowledge of chlorosilane chemistry and the information retrieved, the following points are critical for any experimental work:

  • Moisture Sensitivity: This compound is moisture sensitive [1]. All reactions must be performed under inert conditions (e.g., nitrogen or argon atmosphere) using anhydrous solvents to prevent hydrolysis and premature condensation.
  • Handling and Safety: Chlorosilanes are highly reactive, corrosive, and release hydrogen chloride (HCl) upon contact with moisture. Proper personal protective equipment (PPE), including gloves and safety glasses, and the use of a fume hood are mandatory.
  • Dosage Optimization: The amount of coupling agent used is critical. While specific data for this compound is unavailable, other studies show that an excessive amount of coupling agent can lead to aggregation of fillers and a decline in the performance of the composite material [4]. The optimal ratio must be determined empirically for your specific system.

General Workflow for Surface Modification

The following diagram outlines a logical, step-by-step workflow for using such a compound as a surface modifier, inferred from general silane chemistry principles [4] [5] [3].

Start Start: Prepare Inorganic Substrate A 1. Surface Hydroxylation (Cleaning & Activate -OH groups) Start->A B 2. Prepare Coupling Agent Solution (Dissolve in anhydrous solvent) A->B C 3. Apply Coupling Agent (e.g., Dip-coating, Spin-coating, Mixing) B->C D 4. Condensation & Bond Formation (Form covalent Si-O-Substrate bonds) C->D E 5. Curing & Post-treatment (Heat to drive off solvent, complete reaction) D->E End End: Modified Surface Ready for Use E->End

Guidance for Further Research

To obtain the detailed protocols and data you need, I suggest the following avenues:

  • Consult Specialty Chemical Suppliers: Directly contact technical departments of manufacturers and suppliers of organosilicon compounds (like Daken Chem, mentioned in one source [1]) for technical data sheets (TDS) or application notes.
  • Search Patent Databases: Patents are often a rich source of detailed, practical synthetic and application procedures for specific chemicals.
  • Refine Literature Search: Use specialized scientific databases (e.g., SciFinder, Reaxys) to search for "This compound" specifically, rather than the general "silane coupling agent," to find more targeted research articles.

References

synthesis of polycarbosilanes from bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

Overview of Polycarbosilane Synthesis Methods

Synthesis Method Core Reaction / Process Key Features / Outcomes Citations
Thermal Rearrangement (Yajima Method) Thermal decomposition of Polydimethylsilane (PDMS) at high pressure and temperature (Kumada rearrangement). Traditional, industrially used method; produces PCS for SiC fibers; can involve high pressure (up to 100 atm). [1] [2]
Catalytic Rearrangement Thermal decomposition of PDMS in the presence of a solid acid catalyst (e.g., Zeolite ZSM-5) at normal pressure. Simplifies reactor design by avoiding high pressure; allows control over molecular weight. [2]
Grignard Coupling Reaction of (chloroalkyl)chlorosilanes (e.g., Cl₃SiCH₂Cl) with organomagnesium reagents. Offers structural design flexibility; allows incorporation of vinyl/allyl groups for cross-linking. [3] [4]
Ring-Opening Polymerization (ROP) Polymerization of strained cyclic carbosilanes like silacyclobutanes. Enables synthesis of well-defined, linear polycarbosilanes. [5] [3]

Understanding the Synthetic Landscape

The following diagram outlines the general strategies for polycarbosilane synthesis as revealed by the current literature.

G Polycarbosilane Synthesis Polycarbosilane Synthesis Thermal Rearrangement Thermal Rearrangement Polycarbosilane Synthesis->Thermal Rearrangement Catalytic Rearrangement Catalytic Rearrangement Polycarbosilane Synthesis->Catalytic Rearrangement Grignard Coupling Grignard Coupling Polycarbosilane Synthesis->Grignard Coupling Ring-Opening Polymerization Ring-Opening Polymerization Polycarbosilane Synthesis->Ring-Opening Polymerization From Polydimethylsilane (PDMS) From Polydimethylsilane (PDMS) Thermal Rearrangement->From Polydimethylsilane (PDMS) From PDMS with Zeolite From PDMS with Zeolite Catalytic Rearrangement->From PDMS with Zeolite From (Chloroalkyl)chlorosilanes From (Chloroalkyl)chlorosilanes Grignard Coupling->From (Chloroalkyl)chlorosilanes From Silacyclobutanes From Silacyclobutanes Ring-Opening Polymerization->From Silacyclobutanes

References

atomic layer deposition SiCN films using bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

Overview of SiCN ALD from a Key Patent

The primary source identified is a US patent (US9643844B2) titled "Low temperature atomic layer deposition of films comprising SiCN or SiCON" [1]. This patent establishes that bis(trichlorosilyl)methane and its derivatives are used as precursors for depositing SiCN films.

The table below summarizes the core information about the ALD process as described in the patent:

Aspect Description
Target Film Silicon Carbonitride (SiCN) [1]
Key Precursor This compound and related organosilane compounds [1]
Process Type Atomic Layer Deposition (ALD) [1]
General Claim Deposition at low temperatures (e.g., below 450°C, preferably below 200°C) [1]

The patent confirms the feasibility of the process but describes it in broad, claims-oriented language. It does not provide a full, detailed recipe with specific dosing times, purge durations, or pressure parameters needed for a laboratory protocol [1].

A Framework for Developing Your ALD Protocol

To bridge the gap between the patent claim and a workable laboratory method, you can follow a structured process development approach, which is standard in the ALD field [2]. The diagram below outlines the key stages of this development workflow.

ReactantSelection 1. Reactant Selection CompositionCheck 2. Composition & Saturation ReactantSelection->CompositionCheck ThicknessControl 3. Thickness Control CompositionCheck->ThicknessControl PropertyEvaluation 4. Property Evaluation ThicknessControl->PropertyEvaluation ProcessOptimization 5. Process Optimization PropertyEvaluation->ProcessOptimization ProcessOptimization->ReactantSelection Iterate if needed

For each stage in the diagram, here are the experimental goals and methodologies based on general ALD best practices [2]:

  • Step 1: Reactant Selection

    • Precursor: this compound.
    • Co-reactant: The patent does not specify the co-reactant. You will need to select an appropriate nitrogen source. Common choices for SiCN ALD include ammonia (NH₃) or nitrogen plasma. The reactivity of this specific precursor with your chosen co-reactant must be established experimentally [2].
    • Delivery System: Determine the precursor delivery method (e.g., vapor draw, bubbling) based on its volatility and thermal stability [2].
  • Step 2: Composition & Saturation

    • Verify Film Composition: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of Si, C, and N and determine the film's stoichiometry [2].
    • Establish Saturation: For each precursor and co-reactant pulse, vary the dose time while keeping other parameters constant. The growth per cycle (GPC) should reach a plateau, confirming self-limiting ALD behavior. Similarly, optimize purge times to prevent CVD-like parasitic reactions [2].
  • Step 3: Thickness Control

    • Deposit films with varying numbers of cycles (e.g., 100, 200, 500).
    • Measure the film thickness for each (e.g., by spectroscopic ellipsometry). A linear relationship between thickness and the number of cycles confirms excellent thickness control, a hallmark of ALD [2].
  • Step 4: Property Evaluation

    • Once a baseline process is established, characterize the material properties critical for your application. This may include:
      • Electrical Properties: Resistivity, leakage current.
      • Optical Properties: Refractive index.
      • Mechanical Properties: Density, stress.
      • Chemical Properties: Etch resistance, thermal stability [2].
  • Step 5: Process Optimization

    • Temperature Window: Deposit films at different temperatures to find the "ALD window" – the temperature range where the GPC is constant and the film properties are optimal [2].
    • Nucleation & Conformality: Study the initial growth on your specific substrate and evaluate film conformity on 3D structures if required [2].

References

optimizing yield in bis(trichlorosilyl)methane synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

This section addresses common foundational questions about the compound and yield optimization.

  • What is Bis(trichlorosilyl)methane and what is it used for? this compound (CAS: 4142-85-2) is a moisture-sensitive, colorless liquid organosilicon compound. It is primarily used as a precursor in the synthesis of other organosilicon compounds and finds application in organic synthesis, surface modification, and as a research chemical in fields like materials science [1].

  • What is the fundamental difference between theoretical and actual yield? The theoretical yield is the maximum amount of product that can be produced from a given amount of reactants, based on stoichiometric calculations from the chemical equation. The actual yield is the amount of product that is actually obtained when the reaction is conducted in a laboratory. The percent yield is a measure of the reaction's efficiency, calculated as (Actual Yield / Theoretical Yield) * 100% [2].

  • What are common reasons for a low percent yield? In practice, obtaining less product than the theoretical maximum is common. This can be due to incomplete reactions, the occurrence of side reactions, loss of product during transfer or purification steps, or spills and other experimental errors [2].

Troubleshooting Guide for Yield Optimization

The table below outlines common issues and potential solutions, incorporating general chemical principles and advanced optimization strategies.

Problem Possible Causes Suggested Solutions & Optimization Techniques
Low Yield Impure reactants, incorrect stoichiometry, suboptimal reaction conditions (temperature, time), side reactions. Ensure reactant purity, verify stoichiometric calculations. Implement systematic optimization of parameters like temperature and reaction time [3].
Moisture Sensitivity This compound is moisture sensitive. Exposure to air moisture can hydrolyze the compound, degrading it and reducing yield [1]. Conduct synthesis and handling under inert atmosphere (e.g., nitrogen/argon glove box). Use anhydrous solvents and ensure apparatus is perfectly dry.
Inconsistent Results Between Batches Slight variations in parameters like mixing efficiency, heating rate, or catalyst activity. Difficulty scaling up from small-scale experiments. Employ high-throughput experimentation platforms (e.g., multi-reactor systems) to test multiple conditions simultaneously and identify robust optimal conditions [3].
Difficulty Optimizing Multiple Parameters Manually adjusting one variable at a time is inefficient and often fails to find the true optimum due to complex interactions between variables (e.g., temperature vs. pressure vs. catalyst amount). Apply advanced Bayesian Optimization (BO) methods. These algorithms use statistical models to efficiently find the best combination of parameters with fewer experiments, balancing exploration of new conditions with exploitation of known good ones [3].

Advanced Optimization Methodology

For complex optimization challenges, especially in multi-reactor systems, traditional one-variable-at-a-time approaches are insufficient. Process-Constrained Batch Bayesian Optimization via Thompson Sampling (pc-BO-TS) is a state-of-the-art method [3].

This approach involves:

  • Defining Parameters and Constraints: Separate variables into constrained (e.g., shared pressure in a reactor block, fixed catalyst mass) and unconstrained (e.g., temperature, reactant flow rates for individual reactors) [3].
  • Sequential Experimentation: The algorithm selects a batch of experiments to run in parallel, using Thompson Sampling to intelligently balance testing new conditions (exploration) and refining known high-yield conditions (exploitation) [3].
  • Model Updating: After each batch, results are used to update the statistical model, which then suggests the next best set of experiments to run, rapidly converging on the optimal yield [3].

The workflow for this methodology can be visualized as follows:

Start Define Parameters & Constraints Model Build Statistical Model (Bayesian) Start->Model Select Select Batch of Experiments (Thompson Sampling) Model->Select Run Run Experiments Select->Run Update Measure Yield & Update Model Run->Update Check Yield Optimized? Update->Check New Data Check->Select No End End Check->End Yes

Key Synthesis and Property Data

The table below summarizes the core data for this compound, which is essential for planning experiments and calculations [1].

Property Value
CAS Number 4142-85-2
Molecular Formula CH2Cl6Si2
Appearance Colorless liquid
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Sensitivity Moisture Sensitive
Common Synthesis Reaction of trichloromethane (CHCl3) with trichlorosilane (HSiCl3)

References

Understanding Quaternary Phosphonium Salt Catalysts

Author: Smolecule Technical Support Team. Date: February 2026

Quaternary phosphonium salts (QPS) are versatile catalysts characterized by a central phosphorus atom bonded to four organic groups. They are highly valued in organic synthesis, particularly as Phase Transfer Catalysts (PTCs), for their ability to facilitate reactions between reagents in two immiscible phases (e.g., aqueous and organic) [1] [2]. Their applications span from large-scale industrial manufacturing to specialized asymmetric synthesis and material science [3] [4].

Catalyst Selection Guide

Selecting the right QPS catalyst depends on your specific reaction. The tables below summarize common catalysts and their typical applications.

Table 1: Common Quaternary Phosphonium Salts and Their Uses

Catalyst Name Abbreviation/Formula Common Application Areas
Ethyltriphenylphosphonium bromide EtPh₃PBr [2] Alkylation reactions [2]
Propyltriphenylphosphonium bromide PrPh₃PBr [2] Etherification reactions [2]
Methyltriphenylphosphonium bromide MePh₃PBr [2] Olefin-forming reactions [2]
Tetraoctylphosphonium bromide [P8][Br] [5] Epoxidation processes [5]
Trihexyltetradecylphosphonium chloride [P6][Cl] [5] Epoxidation processes [5]
Trihexyltetradecylphosphonium bis(2,4,4-trimethylpentyl)phosphinate [P6][Phosf] [5] Epoxidation processes (high yield) [5]

Table 2: Optimized Conditions for Specific Reactions

Reaction Type Recommended Catalyst Typical Loading Temperature Key Reaction Parameters

| Epoxidation of Fatty Acid Methyl Esters (FAMEs) [5] | [P6][Phosf] | Not specified | 50°C [5] | H₂O₂:C=C molar ratio: 1.8 ± 0.2 [5] Reaction Time: 30 ± 4 minutes [5] | | General Phase-Transfer Catalysis (e.g., Alkylation, Etherification) [2] | EtPh₃PBr, PrPh₃PBr, etc. | 0.5 - 5 mol% (of total reaction mass) [2] | 50 - 80°C [2] | Solvent: Dichloromethane, Chloroform, CCl₄ [2] System: Biphasic (aqueous/organic) [2] |

Detailed Experimental Protocol: Epoxidation of FAMEs

This protocol, adapted from recent research, outlines the epoxidation of fatty acid methyl esters (biodiesel) using a QPS/Heteropolyacid catalyst system [5].

  • Objective: To convert C=C double bonds in FAMEs into epoxide rings.
  • Reaction Mechanism: The phosphonium salt forms a lipophilic ion pair with the peroxopolyoxometalate anion (activated heteropolyacid). This complex migrates into the organic phase and transfers an oxygen atom to the double bond, forming the epoxide [5].

G AqueousPhase Aqueous Phase Heteropolyacid (HPA) + H₂O₂ Interface1 Interface AqueousPhase->Interface1 ComplexFormation Active Peroxo-Complex Formation (QPS+HPA) Interface1->ComplexFormation OrganicPhase Organic Phase FAMEs + Double Bonds ComplexFormation->OrganicPhase Complex Transfer Interface2 Interface OrganicPhase->Interface2 Reaction EpoxideProduct Epoxidized FAMEs (E-FAMEs) Interface2->EpoxideProduct Epoxide Formation EpoxideProduct->AqueousPhase Catalyst Regeneration

  • Materials:
    • Substrate: FAMEs (Iodine number ~96.4 g I₂/100g) [5].
    • Catalyst System: Heteropolyacid H₃PW₁₂O₄₀ and a QPS (e.g., [P6][Phosf]) [5].
    • Oxidant: Aqueous hydrogen peroxide (H₂O₂) solution [5].
    • Solvent: The reaction is biphasic; no additional organic solvent is strictly necessary, but one may be used [5].
  • Procedure:
    • Setup: Charge a reaction vessel with FAMEs, H₃PW₁₂O₄₀, and the selected QPS.
    • Reaction: Heat the mixture to 50°C with stirring. Add the aqueous H₂O₂ solution dropwise.
    • Molar Ratio: Maintain an H₂O₂ to double bond (C=C) molar ratio of 1.8 ± 0.2 [5].
    • Monitoring: Let the reaction proceed for about 30 minutes [5]. Monitor the conversion by tracking the decrease in the Iodine Number (IN) and the increase in the Epoxy Number (EN) [5].
    • Work-up: After completion, separate the organic phase containing the epoxidized product (E-FAMEs).
    • Confirmation: Confirm epoxide formation by:
      • FT-IR: Appearance of a characteristic epoxy ring signal at 826 cm⁻¹ [5].
      • ¹H NMR: Appearance of signals in the range of 3.00 - 3.25 ppm [5].
      • ¹³C NMR: Appearance of signals in the range of 55 - 60 ppm [5].

Troubleshooting FAQ

Q1: My reaction yield is low. What could be the problem?

  • A: Low yields can stem from several factors:
    • Incorrect Oxidant Ratio: Verify the H₂O₂ to substrate ratio. An incorrect ratio is a primary cause of low yield [5].
    • Catalyst Loading: Ensure you are using the correct amount of QPS catalyst (typically 0.5-5 mol%) [2]. Too little catalyst is inefficient, while too much can complicate purification.
    • Temperature Control: Maintain the recommended temperature range (e.g., 50°C for epoxidation) [5]. Higher temperatures may decompose sensitive reagents or epoxide products.

Q2: The catalyst is difficult to recover after the reaction. Are there solutions?

  • A: Catalyst recovery is a known challenge with homogeneous QPS catalysts [2]. Potential solutions include:
    • Supported Catalysts: Explore immobilizing the QPS on a solid support to facilitate filtration and reuse.
    • Aqueous Soluble Salts: Design catalysts with specific functional groups (e.g., -COO⁻ or -O⁻) that keep the phosphine oxide byproduct in the aqueous phase for easier separation [6].

Q3: I need high selectivity for an asymmetric synthesis. Are there chiral QPS catalysts?

  • A: Yes. The field of chiral quaternary phosphonium salts is developing. These specialized catalysts are used as phase-transfer catalysts for environmentally benign asymmetric transformations, though they are less common than their ammonium counterparts [3].

Q4: I observe impurities in my final product. How can I improve purity?

  • A: Impurities often arise from:
    • Incomplete Reaction or Side Reactions: This can be due to variable raw materials or reaction conditions [1]. Optimize time and temperature.
    • Residual Phosphines: Incomplete reactions can leave behind residual phosphines, requiring additional purification steps [1].
    • Mitigation: Ensure high-quality starting materials and strict control over reaction conditions. Analytical instruments like NMR and chromatography are essential for quality assurance [1].

Future Outlook

Research into QPS catalysts continues to evolve. Key trends for the future include:

  • Greener Processes: Development of more efficient and sustainable synthesis methods, such as photoactivated approaches for late-stage functionalization [7].
  • New Materials: Use of QPS in creating novel materials, such as phosphorus-doped carbons with high phosphorus content for catalysis and energy storage [4].
  • Broader Applications: Expansion into new areas like bio-based derivatives and integration with advanced monitoring systems [1].

References

controlling product distribution in Benkeser reaction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Benkeser Reaction

The Benkeser reduction is an organic reaction used for the hydrogenation of polycyclic aromatic hydrocarbons (like naphthalene) to saturated or partially reduced products [1]. It is a modification of the classic Birch reduction but uses lithium or calcium metal in low molecular weight alkyl amine solvents (e.g., ethylenediamine) [1]. A key advantage is that it can be conducted at temperatures higher than the boiling point of ammonia (which is -33°C), making it more convenient than the traditional Birch reduction [1].

The table below compares it with the Birch reduction for context, a common source of experimental issues [1].

Feature Classic Birch Reduction Benkeser Reduction
Primary Reagents Alkali metal (Na, Li) in liquid ammonia [1] Alkali metal (Li, Ca) in low MW alkyl amines (e.g., ethylenediamine) [1]
Proton Source Alcohol (e.g., ethanol) [1] Amine solvent can act as the proton source [2].
Typical Temperature Cryogenic (to maintain liquid ammonia) [1] Ambient or higher (above -33°C) [1] [2]
Common Applications Converting arenes to 1,4-cyclohexadienes [1] Deeper hydrogenation of polycyclic arenes [1]
Key Safety Hazard Handling cryogenic liquid ammonia and pyrophoric metals [1] Avoidance of liquid ammonia; pyrophoric metals and flammable amines remain a hazard [1].

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and problems researchers encounter.

Q1: What is the typical experimental setup for a Benkeser reduction? A standard protocol for hydrogenating Multi-Walled Carbon Nanotubes (MWNTs) provides a good reference [2]:

  • Reagents: MWNTs, Lithium metal, Ethylenediamine.
  • Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., Argon).
  • Procedure: The MWNTs are stirred with lithium in ethylenediamine at ambient temperature and pressure.
  • Work-up: The hydrogenated product is isolated from the reaction mixture.

Q2: My reaction isn't proceeding. What could be wrong?

  • Inactive Metal Surface: Lithium and calcium metals can form a passivating oxide layer. Solution: Ensure the metal surface is fresh and shiny. Clean it properly before use.
  • Insufficient Reducing Power: The reaction is sluggish or fails with less active metals. Solution: Use a highly electropositive metal like Lithium, which provides a strong reducing power [1] [2].
  • Moisture or Oxygen Contamination: These can deplete the reducing agent. Solution: Ensure the amine solvent is anhydrous and the reaction is set up under an inert atmosphere (Argon or Nitrogen).

Q3: I'm getting unexpected products or low yields. How can I control this? Product distribution can be complex. For naphthalene reduction with lithium/ethylamine-dimethylamine, the principal products can include bicyclo[3.3.0]dec-(1,9)-ene, bicyclo[3.3.0]dec-(1,2)-ene, and bicyclo[3.3.0]decane [1].

  • Substituent Effects: The position of substituents on the aromatic ring influences which ring is reduced and where [1]. Substituents adjacent to the bridge often direct reduction to the unsubstituted ring, while β-substituents can direct reduction to the substituted ring.
  • Metal Choice: The choice between lithium and calcium can affect the reaction pathway and product distribution [1].
  • Solvent System: Different amine solvents (e.g., ethylenediamine, mixed n-propylamine/ethylenediamine) can influence the reaction's outcome and yield [1].

Q4: How do I handle the reagents safely?

  • Pyrophoric Metals: Lithium and calcium are highly reactive with air and moisture. They must be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
  • Amine Solvents: Amines like ethylenediamine are flammable and can be corrosive. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Experimental Workflow for Product Control

The following diagram outlines a systematic approach to troubleshooting and optimizing product distribution in the Benkeser reaction.

BenkeserWorkflow start Start: Low Yield or Wrong Product step1 Check Metal Surface (Clean fresh Li/Ca) start->step1 step2 Verify Inert Atmosphere (No O₂/H₂O) step1->step2 Metal active? step1_no Clean/Replace Metal step1->step1_no No step3 Confirm Solvent System (Use dry alkyl amines) step2->step3 Atmosphere inert? step2_no Purge System step2->step2_no No step4 Analyze Substituent Effects (Consult literature) step3->step4 Solvent correct? step3_no Dry Solvent step3->step3_no No step5 Optimize Reaction Conditions (Adjust metal, temp, time) step4->step5 Structure understood? step4_no Research Directing Effects step4->step4_no No success Controlled Product Distribution step5->success Conditions optimized step1_no->step2 step2_no->step3 step3_no->step4 step4_no->step5

Troubleshooting Product Distribution in Benkeser Reaction

Key Takeaways for Practitioners

  • Leverage the Solvent System: The primary advantage of the Benkeser reduction is its use of amine solvents, allowing for more convenient temperatures and handling compared to liquid ammonia [1].
  • Anticipate Deep Reduction: Be aware that the Benkeser reaction can lead to fully saturated products from polycyclic arenes, unlike the partial reduction typical of a standard Birch reduction on simple arenes [1].
  • Focus on Substituents: For complex molecules, carefully research the directing effects of existing substituents, as they are a major factor in controlling which ring is reduced and the final product structure [1].

References

handling and storage of corrosive chlorosilanes

Author: Smolecule Technical Support Team. Date: February 2026

Hazards Identification and First Aid

This table summarizes the primary hazards associated with chlorosilanes and the immediate first aid measures required [1].

Hazard First Aid Measures
Extremely Flammable Gas Move victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention [1].
Causes Severe Skin Burns Immediately remove contaminated clothing and wash skin with soap and plenty of water. Consult a doctor [1].
Causes Severe Eye Damage Rinse eyes cautiously with pure water for at least 15 minutes. Remove contact lenses if present. Consult a doctor [1].
Fatal if Inhaled Remove person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately [1].

Safe Handling & Storage Protocols

FAQs on Handling

  • Q: What are the key precautions for safely handling chlorosilanes?
    • A: Always handle in a well-ventilated place, such as a fume hood [1]. Avoid contact with skin, eyes, and clothing [1]. Use non-sparking tools and control electrostatic discharge to prevent ignition [1]. Do not breathe the gas or vapors [1].
  • Q: Why do chlorosilanes react violently with water, and what does this mean for my experiment?
    • A: Chlorosilanes readily hydrolyze upon contact with water or moisture in the air, releasing hydrogen chloride (HCl) gas [2]. This means all equipment must be thoroughly dry, and you must use precautions to exclude atmospheric moisture during procedures.
  • Q: How can I produce a silanol from a chlorosilane without it condensing into a siloxane?
    • A: The hydrolysis of chlorosilanes typically produces siloxanes. To isolate the intermediate silanol, you must neutralize the acid (HCl) as it forms. This can be done by adding a base like sodium hydroxide (NaOH), potassium hydroxide (KOH), or an organic base like pyridine to the reaction mixture [3].

FAQs on Storage

  • Q: What are the correct conditions for storing chlorosilanes?
    • A: Store in a tightly closed container in a cool, dry, and well-ventilated place [1]. The storage area should be locked and away from sources of ignition, heat, and incompatible materials [1].
  • Q: What materials are incompatible with chlorosilanes?
    • A: Chlorosilanes react aggressively with water, alcohols, and other compounds containing active hydrogen [2]. They also react violently with strong oxidizers, acids, and halogens [4]. Store separately from these materials.

Personal Protective Equipment (PPE)

Using the correct PPE is a critical last line of defense. The following chart outlines the essential protective equipment required.

PPE Personal Protective Equipment (PPE) Eye_Face Eye & Face Protection PPE->Eye_Face Respiratory Respiratory Protection PPE->Respiratory Skin_Body Skin & Body Protection PPE->Skin_Body Goggles • Tight-fitting safety goggles with side-shields Eye_Face->Goggles Face_Shield • Full face shield Eye_Face->Face_Shield Respirator • Full-face respirator • Use in inadequately ventilated areas Respiratory->Respirator Gloves • Chemical impermeable gloves (inspect before use) Skin_Body->Gloves Clothing • Fire/flame resistant impervious clothing Skin_Body->Clothing Boots • Chemical-resistant boots Skin_Body->Boots

Emergency Response Workflow

In case of an accidental release or leak, follow a systematic emergency procedure as shown below.

Start Chlorosilane Leak/Spill Detected P1 Personal Precautions: • Evacuate personnel to safe areas • Eliminate all ignition sources • Wear appropriate PPE Start->P1 P2 Containment: • Prevent entry into drains • Use spark-proof tools • Contain with inert, dry material (e.g., sand, vermiculite) P1->P2 P3 Clean-up: • Collect contained material • Place in suitable, closed container • Do not use water directly on spill P2->P3 P4 Disposal: • Arrange disposal according to local regulations • Dispose at licensed chemical destruction plant P3->P4

Experimental Protocol: Hydrolysis of Chlorosilane to Silanol

This protocol details the steps to hydrolyze a chlorosilane while minimizing condensation to a siloxane, based on methods found in the technical literature [3].

Objective: To synthesize a silanol (e.g., R₃SiOH) from its corresponding chlorosilane (R₃SiCl) by neutralizing the hydrochloric acid by-product.

Materials:

  • Chlorosilane (e.g., Ph₃SiCl or a dialkylchlorosilane)
  • Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
  • Neutralizing agent (e.g., pyridine, aqueous sodium bicarbonate, or aqueous sodium hydroxide)
  • Ice-water bath
  • Separatory funnel
  • Standard glassware (round-bottom flask, stirring bar)

Procedure:

  • Setup: Place a dry round-bottom flask equipped with a magnetic stir bar in an ice-water bath.
  • Reaction: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the neutralizing agent (e.g., 1-2 equivalents of pyridine) to the flask.
  • Addition: Slowly add the chlorosilane (1 equivalent) dropwise to the stirred, cooled solution. Caution: The reaction is exothermic and will produce a white precipitate (e.g., pyridinium hydrochloride).
  • Stirring: Continue stirring the reaction mixture for 1-2 hours at 0°C until the addition is complete and the reaction has subsided.
  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer with a small amount of cold water or dilute brine to remove any remaining salts.
  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate). Filter off the solid and remove the solvent under reduced pressure.
  • Purification: The resulting silanol may be purified by recrystallization or distillation, if necessary.

References

Troubleshooting Guide: Enhancing Selectivity in Cross-Coupling

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes specific selectivity issues and solutions based on recent ligand development.

Selectivity Challenge Problem Description Recommended Ligand/Solution Key Mechanism & Application Notes
Site-Selectivity Distinguishing between identical halogens (e.g., Br) with minimal steric/electronic bias on simple arenes like 2,4-dibromoaryl ethers [1] [2]. Cooperative Ligand System: Electron-deficient phosphine (e.g., JackiePhos) with an olefin (e.g., 1,5-cyclooctadiene) [1] [2]. JackiePhos recognizes subtle electronic charges for C2-selectivity; 1,5-cod stabilizes monomeric Pd, preventing non-selective aggregates. Highly effective under ball-milling (mechanochemical) conditions [2].
Reactant Scope Activating less reactive, low-cost substrates like aryl chlorides at room temperature [3] [4] [5]. Ylide-Substituted Phosphines (YPhos), a class of strong electron-donating ligands [3] [4] [5]. Exceptional electron donation facilitates oxidative addition of stable C(aryl)-Cl bonds. Enables room-temperature Suzuki-Miyaura, Negishi, and Buchwald-Hartwig aminations [3] [5].
Radical Pathway Selectivity Controlling pathways in visible-light-induced Pd-catalyzed cross-couplings [6]. Secondary Phosphine Oxide (DPAsphox) as a pre-ligand [6]. The ligand incorporates a photosensitive moiety (DPA). Tautomerizes to phosphinous acid in situ, enabling ligand-to-metal or metal-to-ligand single-electron transfer under visible light for radical generation [6].
Ligand Selection Predicting whether a phosphine will favor mono- or bis-ligation to Pd, which dictates reactivity and selectivity [7]. %Vbur(min) steric descriptor [7]. A computational metric (minimum percent buried volume). Ligands with %Vbur(min) below a specific cutoff can bind two phosphines to Pd; those above favor monoligation. Helps predict outcomes before synthesis [7].

Detailed Experimental Protocols

Here are detailed methodologies for two key approaches from recent literature.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling of 2,4-Dibromoaryl Ethers

This protocol uses a cooperative phosphine/olefin ligand system for C2-selective coupling, optimized for mechanochemical conditions [2].

  • Key Reagents:

    • Palladium Source: Pd(OAc)₂.
    • Ligands: JackiePhos (L1) and 1,5-cyclooctadiene (1,5-cod).
    • Base: Cs₂CO₃.
    • Reaction Medium: Solid-state ball-milling. No solvent is required.
  • Procedure:

    • Place 2,4-dibromoaryl ether (e.g., 2,4-dibromoanisole, 0.15 mmol scale), p-tolylboronic acid (1.2 equiv), Cs₂CO₃ (2.0 equiv), Pd(OAc)₂ (5 mol%), JackiePhos (10 mol%), and 1,5-cod (20 mol%) into a ball-milling jar.
    • Use grinding balls (e.g., two 7 mm diameter balls).
    • Conduct the reaction in a ball mill at 30 Hz for 3 hours.
    • After milling, work up the reaction mixture using standard aqueous and organic extraction methods.
    • The cooperative ligand system is crucial. Electron-rich analogues (e.g., BrettPhos) or ligand-free conditions give poor C2/C4 selectivity [2].

The mechanism of this cooperative ligand system is illustrated below.

Substrate 2,4-Dibromoaryl Ether OA Oxidative Addition at C2-Br Substrate->OA L1 JackiePhos (L1) L1->OA Electron-deficient phosphine L2 1,5-cod StableComplex Stabilized Monomeric Pd Complex L2->StableComplex Olefin stabilizer Prevents Pd aggregation OA->StableComplex Product C2-Selective Cross-Coupled Product StableComplex->Product Cross-coupling

Protocol 2: Room-Temperature Negishi Coupling of Aryl Chlorides

This protocol uses YPhos ligands to achieve record-setting activities for coupling Reformatsky reagents (organozinc) with aryl chlorides at room temperature [4].

  • Key Reagents:

    • Palladium Source: Pd(dba)₂ (dba = dibenzylideneacetone).
    • Ligand: A specific Cy-YPhos (cyclohexyl-YPhos with an ortho-tolyl backbone).
    • Substrate: Aryl chlorides and Reformatsky reagents.
  • Procedure:

    • In an inert atmosphere glovebox, add Pd(dba)₂ (1.5 mol%) and the Cy-YPhos ligand (3.0 mol%) to a reaction vial.
    • Add THF as the solvent and stir for 10 minutes to form the active Pd-YPhos complex.
    • Add the aryl chloride (if solid) and LiCl.
    • In a separate vial, prepare the Reformatsky reagent (1.5 equiv) in THF.
    • Cool both solutions to 0 °C.
    • Slowly add the Reformatsky reagent solution to the catalyst mixture.
    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS). Reaction times can be as short as 30 minutes.
    • Quench with a saturated aqueous NH₄Cl solution and extract the product [4].

The high activity of YPhos ligands stems from their strong electron-donating ability, as shown in this ligand comparison.

PR3 P(t-Bu)₃ YPhos Ylide-Substituted Phosphines (YPhos) PR3->YPhos Stronger Donor Strength NHC N-Heterocyclic Carbenes YPhos->NHC Comparable or Stronger Donation Goal Enables C-Cl activation at room temperature YPhos->Goal

Key Takeaways for Experimental Design

  • Ligand Electronics Are Crucial: The choice between electron-deficient (for site-selectivity on biased arenes) and super-electron-rich (for activating aryl chlorides) phosphines is fundamental and depends on your primary challenge [1] [2] [5].
  • Consider Cooperative Systems: A single ligand isn't always the answer. Combining a phosphine with a second stabilizing ligand (like an olefin) can create a synergistic effect that prevents catalyst decomposition and improves selectivity [1] [2].
  • Use Predictive Metrics: To save time on ligand screening, leverage computational steric parameters like %Vbur(min). They provide a powerful, quantitative method to predict ligand behavior before you step into the lab [7].

References

FAQs & Technical Data for Bis(trichlorosilyl)methane

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some foundational questions about bis(trichlorosilyl)methane.

Q1: What are the key physical properties of this compound?

The table below summarizes the key properties of this compound (CAS No. 4142-85-2) [1].

Property Value / Description
Molecular Formula CH2Cl6Si2
Appearance Colorless liquid
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Sensitiveness Moisture Sensitive

Q2: What are the primary purification methods for reactive, high-boiling point organochlorosilanes?

For a compound like this compound, the most common and suitable purification techniques are fractional distillation and crystallization [2]. The high boiling point suggests it is a good candidate for distillation under reduced pressure to prevent decomposition.

The workflow below outlines the general decision process for purifying such a compound.

Start Impure this compound Q1 Is the compound a liquid at room temp? Start->Q1 Q2 Is the compound solid at room temp? Q1->Q2 No A1 Perform Fractional Distillation (Consider reduced pressure for high boiling point) Q1->A1 Yes A2 Purify via Crystallization using a dry, appropriate solvent Q2->A2 Yes End Pure Product A1->End A2->End

Q3: What are critical handling considerations for this compound?

The most critical factor is that this compound is moisture sensitive [1]. All purification and handling must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and Schlenk-line or glovebox techniques to prevent hydrolysis and decomposition.

Troubleshooting Common Experimental Issues

Here is a guide for addressing specific problems that may arise during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Product Yield Decomposition due to moisture exposure. Ensure complete anhydrous conditions; check seals and dryness of solvents/apparatus [1].
Discolored Product Thermal decomposition during distillation. Distill under reduced vacuum to lower the boiling temperature [2].
Failure to Crystallize Incorrect solvent choice; insufficient purity. Test a series of dry, anhydrous solvents. Pre-purify via distillation for higher initial purity [3].
Unexpected Solid Formation Hydrolysis; reaction with water vapor forming silanols/siloxanes. Intensify moisture exclusion measures. The solid is likely an impurity to be removed by filtration under inert atmosphere [1].

General Purification Protocol: Fractional Distillation

This protocol provides a detailed methodology for the primary purification technique applicable to this compound.

Objective: To purify crude this compound via fractional distillation under reduced pressure. Principle: Separation is achieved based on differences in the volatilities of the components in the mixture [2] [3]. Using vacuum lowers the boiling point, minimizing thermal stress on the heat-sensitive compound.

Step-by-Step Procedure:

  • Apparatus Setup: Assemble a clean, dry fractional distillation apparatus including a heating mantle, distillation flask, fractionating column, condenser, vacuum adapter, and receiver flasks. Ensure all joints are securely greased. Connect the system to a vacuum source.
  • Loading: Under a positive flow of inert gas (N₂ or Ar), transfer the crude this compound liquid to the distillation flask. Add a stir bar to ensure even heating and prevent bumping.
  • Initiating Vacuum: Begin stirring the crude liquid. Slowly apply and carefully control the vacuum to the desired stable pressure.
  • Distillation: Gradually heat the distillation flask. The more volatile components will vaporize first, travel through the column, condense in the condenser, and be collected in the initial receiver flask.
  • Fraction Collection: As the temperature stabilizes at the boiling point of this compound at your system's pressure, replace the receiver to collect the main, pure fraction.
  • Shutdown: Once the main fraction has been collected, turn off the heat and allow the apparatus to cool completely to room temperature before slowly releasing the vacuum under an inert atmosphere.

References

managing exothermic reactions in silylation processes

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Silylation and Exothermicity

Silylation is a derivatization technique where a silyl group replaces an active hydrogen on functional groups like hydroxyl, carboxylic acid, or amine. This process makes compounds less polar, more volatile, and thermally stable for analysis [1].

The general reaction for creating a trimethylsilyl (TMS) ether, using trimethylchlorosilane (TMCS) as an example, is a nucleophilic substitution [1]: [ \text{ROH} + \text{Cl-SiMe}_3 \rightarrow \text{RO-SiMe}_3 + \text{HCl} ]

Whether this reaction is exothermic or endothermic depends on the specific reagents and conditions. One research paper treating ursodeoxycholic acid with hexamethyldisilazane (HMDS) reported that yield increased with temperature from 20°C to 70°C, which is consistent with an endothermic reaction [2]. In contrast, other silylation reagents like TMCS can react vigorously [3].

Troubleshooting Common Silylation Challenges

Here are solutions to frequently encountered problems related to heat management and reagent handling.

Issue Possible Cause Solution & Preventive Steps
Rapid boiling/evaporation Highly exothermic reagent (e.g., TMCS boiling point 57.6°C) [2]. Use less volatile reagents (e.g., HMDS). Use efficient condenser, lower addition rate, temperature control [2] [3].
Low derivatization yield Reagent deactivated by moisture; insufficient reaction energy [1] [3]. Maintain anhydrous conditions (dry glassware, nitrogen atmosphere). For sluggish reactions, consider gentle heating or catalyst (imidazole, TMCS with HMDS) [1] [3].
Unwanted by-products Overly vigorous reaction; reagent degradation; side reactions with by-products (e.g., HCl from TMCS) [1] [3]. Use milder reagents (e.g., BSTFA, BSA). Include an acid trap (base like triethylamine or pyridine) for acidic by-products [1] [3].

Experimental Protocol: A Sample Silylation Procedure

The following methodology is adapted from a published procedure for the silylation of ursodeoxycholic acid, which was treated as an endothermic process [2]. This serves as a practical example of controlled silylation.

G A 1. Dissolve Substrate B 2. Add Silylating Agent A->B C 3. Heat with Stirring B->C D 4. Cool to Crystallize C->D E 5. Isolate Derivative D->E F 6. Acidic Hydrolysis E->F G Pure Product F->G

Workflow for Silylation Crystallization

  • Step 1: Dissolve Substrate: Charge 1 gram of the solid substrate into a flask. Add 10 mL of a dry, aprotic solvent like N,N-Dimethylformamide (DMF). Stir until fully dissolved [2].
  • Step 2: Add Silylating Agent: Slowly add 2 mL of hexamethyldisilazane (HMDS) to the solution. Seal the flask to prevent moisture ingress [2].
  • Step 3: Heat with Stirring: Heat the reaction mixture to 60°C with magnetic stirring (150 rpm is used in the example). Maintain this temperature for 2 hours to complete the reaction [2].
  • Step 4: Cool to Crystallize: After the reaction, place the flask in an ice-water bath (0°C) and maintain for 24 hours to allow the silylated derivative to crystallize [2].
  • Step 5: Isolate Derivative: Collect the crystals by filtration. Wash them with a small amount of the cold silylating reagent mixture and dry under vacuum [2].
  • Step 6: Acidic Hydrolysis: To recover the pure desilylated product, add the crystals to a 5% hydrochloric acid solution. Warm the suspension to 50°C for 30 minutes. Cool, collect the precipitate via filtration, wash with water, and dry [2].

Proactive Safety and Optimization Notes

  • Moisture Control: Silylating reagents are highly moisture-sensitive. Always use anhydrous solvents and perform reactions under an inert atmosphere like nitrogen to prevent hydrolysis and deactivation [1] [3].
  • Reagent Selection: The table below compares common silylating reagents to help you choose based on reactivity and by-product handling [1] [3].
Reagent Abbreviation By-Product Notes
Hexamethyldisilazane HMDS Ammonia (NH₃) Slower reaction; can be catalyzed; by-product is a gas [3].
Chlorotrimethylsilane TMCS Hydrogen Chloride (HCl) Vigorous reaction; corrosive by-product requires trapping [1] [3].
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA Trifluoroacetamide Reacts faster; volatile by-products don't interfere with GC analysis [1].
N,O-Bis(trimethylsilyl)acetamide BSA Acetamide Universal reagent; by-products can contaminate GC-FID detectors [1].

References

catalyst recycling in organosilicon compound synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What are the main challenges in recycling precious metal catalysts from organosilicon reaction mixtures? The primary challenges involve the efficient separation of minute amounts of precious metal (like platinum) from the liquid organosilicon product and removing color bodies that can form during reactions like hydrosilylation. Traditional methods can be inefficient, leading to significant catalyst loss and product contamination [1].

  • Q2: Are there recyclable catalysts for the key hydrosilylation reaction under green conditions? Yes. Platinum nanoparticles supported on carbon nanotubes (Pt/CNT) have been developed as a heterogeneous catalyst for solvent-free hydrosilylation of alkenes and alkynes. This system operates at room temperature, under air, with low catalyst loading, and can be recycled for multiple consecutive runs [2].

  • Q3: How can I recover and reuse catalysts used at very low (ppm) concentrations? Recent research shows that catalysts at molar ppm levels can be recycled by immobilizing metal nanoparticles (e.g., Pd, Rh) on the surface of poly(tetrafluoroethylene) (PTFE) instruments, such as stir bars or vials. The nanoparticles are resistant to washing, and the stir bar can be reused in multiple coupling reactions [3].

  • Q4: Is chemical recycling a viable end-of-life option for silicone polymers? Yes, chemical recycling is a promising strategy. High-molecular-weight organosilicon compounds like polysiloxanes can be catalytically or thermally depolymerized back into valuable low-molecular-weight cyclic siloxanes, which can then be used to synthesize new polymers. The use of supercritical fluids is also being explored to enhance this process [4].

Troubleshooting & Experimental Protocols

The table below summarizes specific issues and their solutions based on recent studies.

Issue Cause/Symptom Recommended Solution Key Experimental Parameters

| Pt Catalyst Recovery & Color Removal [1] | Precious metal loss; colored impurities in final organosilicon product. | Use a solid adsorbent (e.g., silica gel, activated carbon, ion-exchange resin) to treat the liquid reaction medium. | 1. Contact liquid medium with adsorbent (0.1-20 wt%). 2. Stir for 30 min at 80°C. 3. Separate adsorbent by filtration. | | Unstable Hydrosilylation Catalyst [2] | Catalyst deactivation over multiple uses; requires homogeneous conditions. | Use Pt/CNT as a heterogeneous catalyst. | 1. Catalyst: Pt/CNT. 2. Conditions: Solvent-free, room temperature, air atmosphere. 3. Recycling: Catalyst recovered by centrifugation, washed with acetone, and dried. | | Low Recyclability of ppm-level Pd Catalyst [3] | Declining yield over recycling runs due to metal leaching. | Use a PTFE stir bar with sequentially deposited Pd/Rh/Pd nanoparticles. | 1. Preparation: Reduce Pd(OAc)2 with arylboronic acid in KOH to deposit Pd on PTFE. Repeat with RhCl3/NaBH4 and Pd again. 2. Reaction: Use the functionalized stir bar for Hiyama or Suzuki coupling. 3. Recycling: Wash stir bar with H2O and Et2O, then dry in vacuo for reuse. |

Detailed Experimental Workflows

Here are more detailed protocols for two of the solutions mentioned above.

Protocol 1: Recovery of Precious Metal and Color Removal from an Organosilicon Reaction Medium [1]

This method is designed for a liquid reaction medium containing an organosilicon product (e.g., from a hydrosilylation reaction catalyzed by a precious metal like Pt, Pd, or Rh) and aims to recover the metal and improve product color.

Start Start: Post-Reaction Mixture Step1 Add Solid Adsorbent (e.g., 0.1-20 wt% Silica Gel) Start->Step1 Step2 Stir Mixture (30 mins at 80°C) Step1->Step2 Step3 Separate Adsorbent by Filtration Step2->Step3 Step4 Optional: Distill Filtrate Step3->Step4 Step5 Treated Organosilicon Product Step4->Step5

Protocol 2: Solvent-Free Hydrosilylation Using Recyclable Pt/CNT Catalyst [2]

This protocol outlines a green and sustainable method for performing hydrosilylation reactions.

Start Start: Charge Reactants (Alkene/Alkyne & Hydrosilane) Step1 Add Pt/CNT Catalyst (Low Loading) Start->Step1 Step2 Stir at Room Temperature (in Air) Step1->Step2 Step3 Monitor Reaction Completion (e.g., by TLC or GC) Step2->Step3 Step4 Recover Catalyst by Centrifugation Step3->Step4 Step5 Purify Product Step4->Step5 Step6 Wash Catalyst with Acetone & Dry Step4->Step6 Step7 Reuse Catalyst in Next Cycle Step6->Step7

References

NMR characterization of bridged disilane compounds

Author: Smolecule Technical Support Team. Date: February 2026

NMR in Disilane-Bridged Complex Analysis

A 2025 study by Sato et al. demonstrates the use of Cross Polarization/Magic Angle Spinning (CP/MAS) NMR to investigate copper(I) complexes with disilane-bridged bis(methylpyridine) ligands [1]. This technique is particularly valuable for studying structures in the crystalline state [2].

The key findings and methodology from this research are summarized below [1] [2]:

Application/Finding NMR Technique Used Key Outcome
Confirm presence of CH3CN in crystals 13C CP/MAS NMR Detected CH3CN, but could not differentiate its binding environment.
Distinguish coordinating vs. non-coordinating CH3CN Natural Abundance 15N CP/MAS NMR Successfully identified CH3CN as a coordinating solvent in one complex and a non-coordinating crystal solvent in another.
Analyze Cu(I) coordination environment Multinuclear CP/MAS NMR Provided valuable structural information that correlated well with data from single-crystal X-ray analysis.

Experimental Workflow

The following diagram outlines the general workflow for characterizing disilane-bridged complexes using Solid-State NMR, as illustrated by the study:

workflow Start Sample Preparation: Crystalline Cu(I) Complexes Step1 13C CP/MAS NMR Screening Start->Step1 Step2 15N CP/MAS NMR (Detailed Environment Analysis) Step1->Step2 CH3CN Detected Step3 Data Correlation with X-ray Crystallography Step2->Step3 Result Determine Binding Environment and Coordination Structure Step3->Result

Key Experimental Details [2]:

  • Synthesis: Complexes were synthesized by reacting CuI with disilane-bridged bis(methylpyridine) ligands in CH₃CN at room temperature.
  • SSNMR Measurement: The study highlights the power of natural abundance 15N CP/MAS NMR (nitrogen-15 natural abundance is only ~0.36%), which required a large number of signal accumulations to achieve sufficient sensitivity.
  • Data Interpretation: A singlet 15N signal indicated non-coordinated CH₃CN, stabilized by intermolecular interactions in the crystal lattice. The combined NMR and X-ray data provided a conclusive picture of the coordination environment.

NMR Technique Comparison

While the search results do not contain a direct comparison of various NMR techniques for disilane compounds specifically, the cited study and general NMR knowledge highlight the importance of technique selection.

Technique Primary Role / Advantage Limitation
13C CP/MAS NMR Rapid screening for presence of specific carbon-containing molecules (e.g., solvents) [2]. Lacks detailed information on the binding environment for certain nuclei [2].
15N CP/MAS NMR Provides detailed information on the nitrogen coordination environment, even at natural abundance [1]. Very low sensitivity due to low natural abundance, requiring long experiment times [2].
DEPT/APT NMR Useful in solution-state NMR to distinguish between CH, CH₂, and CH₃ groups for structural elucidation [3]. Not directly applicable to the solid-state studies shown in the primary example.

The most appropriate NMR technique depends on the specific information you need. Solution NMR is standard for molecular structure and purity, while SSNMR is essential for studying material properties in the solid state, such as polymorphism, crystal packing, and the true binding nature of solvents in crystals [4].

References

thermal stability comparison of silicon carbide precursors

Author: Smolecule Technical Support Team. Date: February 2026

Silicon Carbide Precursors at a Glance

The table below summarizes the key characteristics and thermal stability data for major classes of SiC precursors.

Precursor Class / Example Key Characteristics Reported Thermal Stability / Curing Pyrolysis Onset & Ceramic Yield Key Analytical Techniques
Preceramic Polymers (Polysiloxanes) [1] Complex structure with methyl, vinyl, phenyl, and H groups; requires cross-linking before pyrolysis. Cross-linking occurs via vinyl groups upon heating; precise temperature not specified in abstract. Pyrolysis completes by ~1000°C; Ceramic Yield: >80% (3C-SiC). NMR, FTIR, DSC, TGA-MS, XRD, TEM
Hydropolysilane Copolymers [2] [(CH3SiH)30(C6H5SiCH3)70]n; requires cross-linking with vinylic silanes. Thermally stable in vacuum up to 140 °C for 20 hours. Cross-linking extent depends on vinylic silane type. Not explicitly stated in abstract. FTIR, UV Spectroscopy, Gel Permeation Chromatography, TGA
CVD Precursor Combinations [3] Gas-phase precursors (e.g., SiF4 with CH4, C2H4, C3H8); kinetics critical for uniform deposition. CH4 (slowest kinetics) provides most robust process with low-temperature sensitivity and large-area epitaxy. Not applicable (gas-phase process). Gas phase kinetics modeling, Quantum chemical modeling
SiO2/C Solid Precursors [4] Inexpensive, abundant solid mixture used for electrosynthesis. Process occurs at 900°C in molten salt; stable solid-state conversion. Direct conversion to SiC nanowires at 900°C in molten salt. XRD, FTIR, Raman, XPS, SEM, TEM

Experimental Protocols for Thermal Analysis

The following section outlines standard experimental methodologies used to generate the data in the comparison tables. You can adapt this general workflow for your own laboratory investigations.

G Start Precursor Sample A Step 1: Structural Characterization Start->A B Step 2: Cross-linking & Curing A->B A1 NMR Spectroscopy (1H, 13C, 29Si) A->A1 A2 FTIR Spectroscopy A->A2 C Step 3: Pyrolysis & Ceramic Conversion B->C B1 Differential Scanning Calorimetry (DSC) B->B1 B2 FTIR (to monitor cross-link formation) B->B2 End Ceramic Product Analysis C->End C1 Thermogravimetric Analysis Coupled with Mass Spectrometry (TGA-MS) C->C1 C2 X-ray Diffraction (XRD) C->C2

Diagram Title: SiC Precursor Thermal Analysis Workflow

Step 1: Structural Characterization of the Preceramic Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct ( ^1H ), ( ^{13}C ), and ( ^{29}Si ) NMR experiments to quantitatively determine the types of silicon sites (M, D, T, Q units) and identify organic functional groups (e.g., methyl, phenyl, vinyl, H) in the polymer. This builds a precise structural model [1].
  • Fourier Transform Infrared (FTIR) Spectroscopy: Identify characteristic functional groups and bonds, such as Si-H stretches (~2100-2200 cm⁻¹) and Si-C stretches (~830 cm⁻¹), to complement NMR data [2] [4] [1].
Step 2: Cross-linking and Curing Behavior
  • Differential Scanning Calorimetry (DSC): Determine the temperature range and enthalpy of the cross-linking exotherm, which is crucial for setting the curing protocol before pyrolysis [1].
  • In-situ FTIR Spectroscopy: Monitor the polymer during heating to observe the consumption of reactive groups (e.g., Si-H, Si-vinyl) and the formation of new cross-links, confirming the completion of the curing process [2] [1].
  • Isothermal Stability Test: As demonstrated with hydropolysilanes, heat the precursor in vacuum for an extended period (e.g., 20 hours) and use FTIR to confirm no structural degradation occurs up to a specific temperature (e.g., 140°C) [2].
Step 3: Pyrolysis and Ceramic Conversion
  • Thermogravimetric Analysis-Mass Spectrometry (TGA-MS): Perform TGA under an inert atmosphere (Argon/Nitrogen) with a typical heating rate of 5-10°C/min up to 1400-1600°C. The coupled MS identifies the gaseous byproducts (e.g., H₂, CH₄, C₂H₆, higher hydrocarbons) evolved at different temperatures, providing insight into decomposition mechanisms. The final mass remaining gives the ceramic yield [1].
  • X-ray Diffraction (XRD): Analyze the pyrolyzed product to identify the crystallographic phases present (e.g., amorphous SiC, 3C-SiC) and determine crystallite size [4] [1].
  • Electron Microscopy (SEM/TEM): Use Scanning and Transmission Electron Microscopy to examine the morphology (e.g., nanowires, dense monoliths) and microstructure of the final ceramic [4] [1].

Key Insights for Precursor Selection

  • Kinetic Matching is Critical for CVD: For chemical vapor deposition, the most thermally robust process is achieved not by the most reactive precursor, but by using carbon and silicon precursors with well-matched gas-phase reaction kinetics. For example, matching slow-reacting CH₄ with a silicon precursor like SiF₄ results in superior large-area uniformity with low sensitivity to temperature fluctuations [3].
  • Cross-Linking Dictates Practical Thermal Stability: The intrinsic thermal stability of a preceramic polymer is often defined by its cross-linking behavior. A polymer might be stable in its original form only to ~140°C, but after cross-linking, it can be transformed into a ceramic at temperatures exceeding 1000°C [2] [1].
  • Analytical Technique Synergy: No single method is sufficient. A combination of NMR, TGA-MS, and FTIR is powerful for correlating the initial molecular structure with its thermal decomposition pathway and final ceramic properties [2] [1].

References

performance of low-k dielectric films from different precursors

Author: Smolecule Technical Support Team. Date: February 2026

Performance of Low-k Dielectric Films

The table below summarizes the key properties of low-k dielectric films as reported in recent scientific literature and industry research.

Material / Film Type Dielectric Constant (k-value) Key Mechanical Properties Precursor / Synthesis Method Key Findings / Performance Highlights
2D Polymer (2DP-F) [1] 1.82 - 1.85 (Ultra-low-k) Young's Modulus: >15 GPa [1] Fluoride-rich monomers (HFDA & Tp) via Chemical Vapor Deposition (CVD) [1] Excellent mechanical-thermal stability; improved performance in MoS₂ FETs; compatible with arbitrary substrates [1].
IBM Advanced Low-k (ALK) [2] 2.8 - 3.2 Modulus: 15 - 33 GPa [2] Not specified in detail (proprietary formulation) Far lower plasma-induced damage (PID); excellent built-in Cu oxidation/diffusion barrier; improved reliability (TDDB/EM) [2].
Porous SiCOH / pSiCOH [2] 2.4 - 2.7 (for comparison) Information missing Not specified Used as a benchmark in IBM research; ALK films demonstrate significantly lower PID [2].
Organosilicate Glass (OSG) [3] Information missing Information missing Organosilicate-based precursors [4] One of the standard industrial low-k materials; reported as the fastest-growing sub-segment in the market [3].
Carbon-Doped Oxide (SiCOH) [1] ~3.0 (for comparison) Information missing Information missing An earlier generation of low-k dielectrics; mentioned to provide context for the development of newer ultra-low-k materials [1].

Experimental Methods for Performance Evaluation

The characterization of low-k dielectric films involves specialized techniques to accurately measure their electrical and mechanical properties. Here are the detailed methodologies for key experiments cited in the search results.

Dielectric Constant Measurement (C-V Characterization)
  • Objective: To determine the dielectric constant (k-value) of the thin film.
  • Device Structure: A Metal-Insulator-Metal (MIM) capacitor is fabricated, where the low-k dielectric film is sandwiched between two metal electrodes [1].
  • Procedure:
    • Fabrication: For delicate films like 2D polymers, a "dry-transfer" method may be used to place the top metal electrode to prevent damage from direct deposition [1].
    • Measurement: A capacitance-voltage (C-V) measurement is performed on the MIM capacitor.
    • Calculation: The dielectric constant (k) is extracted from the capacitance value using the formula based on the parallel-plate capacitor model, which considers the physical dimensions of the capacitor and the measured capacitance [1].
Mechanical Properties Measurement (Nanoindentation)
  • Objective: To measure the modulus (stiffness) and hardness of ultra-thin dielectric films [5].
  • Equipment: A nanoindentation system (e.g., Bruker ATI 8800) with a pyramidal diamond probe (often a cube-corner tip) [5].
  • Procedure:
    • Indentation: The probe is driven into the film with a specified force, held, and then withdrawn [5].
    • Data Collection: Force and displacement are continuously recorded during the cycle, generating a force-displacement curve [5].
    • Analysis: The elastic modulus and hardness of the film are calculated from the unloading segment of the curve and the contact depth. The indent depth must be controlled to probe the film's properties without significant influence from the substrate [5].

The following diagram illustrates the nanoindentation workflow and data analysis process:

G Start Start Nanoindentation Test Probe Pyramidal Diamond Probe (Cube-corner geometry) Start->Probe Step1 Press probe into film with specified force Probe->Step1 Step2 Hold force for set time Step1->Step2 Step3 Withdraw probe from film Step2->Step3 Data Continuously record force and displacement Step3->Data Curve Generate Force-Displacement Curve Data->Curve Analysis Analyze unloading segment to calculate Modulus & Hardness Curve->Analysis

Film Deposition Process (Chemical Vapor Deposition)

The synthesis method significantly impacts film quality. The search results describe a specific CVD process for growing high-quality 2D polymer films [1]:

G Start CVD Setup for 2D Polymer MonomerA Monomer A (Tp) placed downstream with substrate Start->MonomerA MonomerB Monomer B (HFDA) heated upstream to 180°C Start->MonomerB Heat Heat zones to reaction temperature MonomerA->Heat MonomerB->Heat Ar Argon Gas Flow (100 sccm) Ar->Heat Film Uniform 2DP-F Film Forms on Substrate Heat->Film Control Control thickness via temperature and duration Film->Control

Insights for Your Comparison Guide

Based on the gathered information, here are some key points that may be valuable for your guide:

  • The Trade-Off: A central challenge in this field is the inherent trade-off between achieving an ultra-low dielectric constant (k < 2) and maintaining robust mechanical properties and integration reliability. Materials with high porosity for low k often suffer from poor mechanical strength [1] [5].
  • Performance Priorities: When comparing films, the "best" choice is application-dependent.
    • For the most advanced semiconductor nodes (sub-3nm), the focus is on ultra-low k (below 2.0) and integration schemes that minimize damage, as demonstrated by the 2D polymer and IBM's ALK [1] [2].
    • Mechanical robustness (modulus, adhesion) is critical for surviving subsequent fabrication processes (CMP, packaging), making it a key differentiator in manufacturing yield [5].
  • Emerging Materials: Two-dimensional polymers (2DPs) represent a promising new class of materials, as they offer a pathway to reconcile the electrical and mechanical property trade-off due to their covalently-linked, porous layered structure [1].

References

comparative analysis of σ-π-conjugated hybrid materials

Author: Smolecule Technical Support Team. Date: February 2026

Recent Advances in σ-π-Conjugated Hybrid Materials

The following table summarizes key developments in σ-π-conjugated hybrid materials based on recent publications.

Material Type / System Synthetic Method Key Findings / Performance Reference / Year

| Stereogenic-at-Silicon Polymers (from cis/trans-cyclosilanes) | Kumada polycondensation | • Tacticity Impact: Stereoregular polymers showed distinct glass transition behaviors and enhanced spectral resolution in UV-vis upon annealing, unlike atactic versions. • Optical Property Control: Demonstrated that stereochemical precision can modulate macromolecular properties. | [1] [2] (2025) | | σ-π Conjugated Organosilicon Polymers (from tetrasiladiene & 1,4-diethynylbenzene) | Catalyst-free [2+2] cycloaddition | • Air Stability: Resulting extended monomers and polymers are air-stable. • Pronounced Conjugation: Exhibited a clear red-shift in absorption spectra, indicating strong σ-π conjugation. | [3] (2014) | | Ionochromic π-Conjugated Systems (with crown ether ligands) | Various polymerization methods | • Sensing Application: Used as chemosensors for metal ions (e.g., K+, Na+). • Signal Amplification: The conjugated polymer backbone acts as a "molecular wire," amplifying the sensory response. | [4] (2020) |

Experimental Workflow for Material Synthesis and Analysis

For a comparative analysis, your experimental guide should outline a logical workflow. The diagram below visualizes a general protocol that can be adapted for synthesizing and characterizing these materials, inspired by the methods found in the search results [1] [3] [4].

PolymerAnalysisWorkflow monomer_design Monomer Design (Cyclosilane, Tetrasiladiene) polymerization Polymerization (Kumada, Cycloaddition) monomer_design->polymerization purification Purification & Precipitation polymerization->purification nmr NMR Spectroscopy (Tacticity, Purity) purification->nmr dsc DSC Analysis (Glass Transition, Crystallinity) nmr->dsc uv_vis UV-vis Spectroscopy (Conjugation, Band Gap) dsc->uv_vis optoelectronic Optoelectronic Testing uv_vis->optoelectronic sensing Sensing Performance (Ionochromism) optoelectronic->sensing data_analysis Data Analysis & Comparative Report sensing->data_analysis

Key Experimental Details from Search Results:

  • Kumada Polycondensation [1]: A typical procedure involves generating a di-magnesio intermediate from a di(bromothienyl)silane using i-PrMgCl, followed by copolymerization with an aryl dibromide using a Ni catalyst (e.g., NiCl₂dppp) and triphenylphosphine ligand in THF at 40°C for 24 hours.
  • Catalyst-free [2+2] Cycloaddition [3]: This method involves the regiospecific cycloaddition of C≡C triple bonds (from 1,4-diethynylbenzene) to Si=Si double bonds in a tetrasiladiene, producing air-stable, ethynyl-terminated monomers without catalysts or by-products.
  • Critical Characterization Techniques:
    • Differential Scanning Calorimetry (DSC): Used to identify distinct glass transition temperatures in stereoregular vs. atactic polymers [1].
    • UV-vis Spectroscopy: Essential for confirming σ-π conjugation through observed red-shifts in absorption and for monitoring changes in spectral resolution upon annealing [1] [3].
    • NMR Spectroscopy: Particularly ²⁹Si NMR is crucial for analyzing tacticity and assigning stereoisomers in polysilanes [1].

A Guide for Further Research

The search results confirm that this is a niche but active field. To build a comprehensive guide, you may need to delve deeper into specialized chemical databases. Here are some suggestions:

  • Access Original Papers: Use platforms like PubMed or journal websites (e.g., Royal Society of Chemistry) to obtain the full texts of the cited articles for exhaustive methodological details [1] [3] [2].
  • Expand Your Search: Look for reviews on "hybrid inorganic-organic polymers" or "polysilanes" to find more materials for comparison.
  • Consult Specialized Databases: Resources like SciFinder or Reaxys are designed for chemical information and can provide a more complete set of physical properties and synthetic procedures.

References

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GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H261 (62.3%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (63.93%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

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Dates

Last modified: 08-16-2023

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